2-(1H-Imidazol-4-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRSJVPLBREJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of 2-(4-Imidazolyl)aniline Tautomers
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of heterocyclic chemistry presents a fascinating landscape of structural diversity and reactivity, pivotal to the advancement of medicinal chemistry and materials science. Within this domain, the phenomenon of tautomerism in nitrogen-containing heterocycles, such as 2-(4-imidazolyl)aniline, holds profound implications for molecular recognition, biological activity, and physicochemical properties. The ability of a molecule to exist in multiple, readily interconvertible structural forms, differing only in the position of a proton and the location of a double bond, can dramatically influence its behavior in different chemical and biological environments.
This technical guide, prepared for the discerning scientific audience, delves into the core of tautomerism as it pertains to 2-(4-imidazolyl)aniline. As Senior Application Scientists, our goal is not merely to present facts, but to provide a causal understanding of the structural possibilities and the robust methodologies required for their elucidation. In the absence of extensive direct experimental data on this specific molecule in the public domain, this guide will leverage established principles and data from closely related analogues to provide a comprehensive and predictive framework. We will explore the potential tautomeric forms, the experimental workflows to characterize them, and the computational approaches that can predict their relative stabilities. This document is designed to be a self-validating system of scientific inquiry, empowering researchers to confidently navigate the complexities of tautomerism in their own investigations.
The Tautomeric Landscape of 2-(4-Imidazolyl)aniline
Tautomerism in 2-(4-imidazolyl)aniline is a multifaceted phenomenon involving two primary types of proton migration: prototropic tautomerism within the imidazole ring and amino-imino tautomerism involving the exocyclic aniline nitrogen. This interplay gives rise to a dynamic equilibrium of several potential structures, each with distinct electronic and steric properties.
Prototropic Tautomerism of the Imidazole Ring
The imidazole ring itself is subject to prototropic tautomerism, where a proton can reside on either of the two nitrogen atoms. This results in two tautomeric forms for the imidazole moiety, often designated as the Nτ-H (or 1H) and Nπ-H (or 3H) tautomers. The position of the aniline substituent at the 2-position of the imidazole ring makes these two tautomers distinct.
Amino-Imino Tautomerism
The presence of the exocyclic amino group on the aniline ring introduces the possibility of amino-imino tautomerism. In this equilibrium, a proton can migrate from the amino group to one of the nitrogen atoms of the imidazole ring, forming an imino tautomer. This type of tautomerism is well-documented in other nitrogen-containing heterocyclic systems.
The Combined Tautomeric Possibilities
The combination of these two tautomeric processes leads to at least three potential neutral tautomeric forms for 2-(4-imidazolyl)aniline, as depicted below. The relative populations of these tautomers will be dictated by their intrinsic stabilities and the influence of their environment (e.g., solvent, solid state).
Caption: Potential tautomeric equilibria for 2-(4-imidazolyl)aniline.
Experimental Characterization of Tautomeric Forms
The elucidation of the predominant tautomeric form(s) in different phases (solution and solid state) is crucial for understanding the chemical behavior of 2-(4-imidazolyl)aniline. A multi-pronged approach employing various spectroscopic and crystallographic techniques is essential for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[1][2] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between tautomers.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the synthesized 2-(4-imidazolyl)aniline in a variety of deuterated solvents with different polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the solvent effect on the tautomeric equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for each solution.
-
Causality: The chemical shift of the N-H protons (both on the imidazole and aniline moieties) will be particularly informative. Broadening of these signals may indicate a dynamic exchange process. The chemical shifts of the aromatic protons on both the aniline and imidazole rings will also differ between tautomers.
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra.
-
Causality: The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are known to be diagnostic of the tautomeric state.[3] In one tautomer, these carbons will have distinct chemical shifts, while in the other, they may be more similar due to symmetry or electronic effects. The chemical shift of the imino carbon in Tautomer C would be significantly different from the corresponding amino-substituted carbon in Tautomers A and B.
-
-
Variable Temperature (VT) NMR:
-
Perform NMR experiments at different temperatures.
-
Causality: If multiple tautomers are in rapid equilibrium, cooling the sample may slow down the exchange rate, potentially allowing for the observation of distinct signals for each tautomer. Conversely, heating may lead to coalescence of signals.
-
-
2D NMR Techniques (HSQC, HMBC, NOESY):
-
Utilize these techniques to unambiguously assign all proton and carbon signals and to identify through-bond and through-space correlations that can help differentiate between tautomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide valuable information about the electronic transitions within the molecule, which are influenced by the tautomeric form.
Step-by-Step Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of 2-(4-imidazolyl)aniline in solvents of varying polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-500 nm).
-
Data Interpretation:
-
Causality: Different tautomers will exhibit distinct absorption maxima (λ_max) and molar absorptivities (ε) due to differences in their conjugated π-systems. The more extended conjugation in the imino tautomer, for instance, would likely result in a bathochromic (red) shift compared to the amino tautomers.[4] By comparing the spectra in different solvents, one can infer the influence of solvent polarity on the tautomeric equilibrium.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[5]
Workflow for X-ray Crystallography:
Caption: Experimental workflow for X-ray crystallographic analysis.
Causality in Interpretation: The precise location of hydrogen atoms and the measured bond lengths (e.g., C-N single vs. double bond character) will unequivocally identify the tautomer present in the crystal lattice.
Computational Chemistry: A Predictive and Complementary Tool
In the absence of direct experimental data, and as a powerful complement to it, computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the relative stabilities and electronic properties of the tautomers of 2-(4-imidazolyl)aniline.[6]
Predicting Tautomer Stabilities
Methodology for DFT Calculations:
-
Model Building: Construct the 3D structures of all potential tautomers (A, B, and C).
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). This will determine the lowest energy conformation for each tautomer.
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest calculated energy is predicted to be the most stable.
-
Solvation Effects: To model the behavior in solution, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) into the calculations. This is crucial as solvent interactions can significantly influence tautomeric equilibria.
Simulating Spectroscopic Data
DFT calculations can also be used to predict NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with experimental data to aid in the assignment of tautomeric forms.[3]
Table 1: Hypothetical Quantitative Data Comparison for Tautomers of 2-(4-imidazolyl)aniline
| Property | Tautomer A (Amino, Nτ-H) | Tautomer B (Amino, Nπ-H) | Tautomer C (Imino) |
| Relative Energy (kcal/mol) | 0.0 (Reference) | +1.5 | +5.2 |
| Calculated ¹³C NMR (δ, ppm) | |||
| C4 (imidazole) | ~115 | ~120 | ~118 |
| C5 (imidazole) | ~135 | ~130 | ~140 |
| C=N (imino) | N/A | N/A | ~160 |
| Predicted λ_max (nm) | ~280 | ~285 | ~310 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through specific DFT calculations.
Synthesis of 2-(4-Imidazolyl)aniline
A robust synthesis is the prerequisite for any detailed structural study. While a specific, optimized synthesis for 2-(4-imidazolyl)aniline is not widely reported, established methods for the synthesis of 2-arylimidazoles can be adapted.[7] A plausible and versatile approach is the Radziszewski synthesis or its modifications.
Proposed Synthetic Protocol (Radziszewski-type):
-
Reactants: 4-imidazolecarboxaldehyde, 2-aminobenzaldehyde, and a source of ammonia (e.g., ammonium acetate).
-
Reaction Conditions: The reactants are typically heated in a suitable solvent, such as glacial acetic acid.
-
Mechanism: The reaction proceeds via the condensation of the two aldehydes with ammonia to form a di-imine intermediate, which then undergoes cyclization and oxidation to yield the final 2-(4-imidazolyl)aniline product.
-
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.
Conclusion and Future Directions
The tautomerism of 2-(4-imidazolyl)aniline presents a rich area for chemical investigation with direct relevance to drug design and materials science. This guide has outlined the potential tautomeric forms and provided a comprehensive framework of experimental and computational methodologies for their characterization. While direct experimental data for this specific molecule is currently limited, the principles and protocols detailed herein, based on well-understood analogous systems, provide a clear and scientifically rigorous path forward for researchers.
Future work should focus on the synthesis and detailed spectroscopic and crystallographic analysis of 2-(4-imidazolyl)aniline to populate the predictive models with concrete experimental data. Such studies will not only provide a definitive understanding of the tautomeric preferences of this important heterocyclic scaffold but will also contribute to the broader understanding of tautomerism in drug-like molecules, ultimately aiding in the rational design of new and improved therapeutic agents.
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Organic Chemistry Portal. Synthesis of 2-Imidazolines. [Link]
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SciSpace. Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. [Link]
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Science Alert. Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. [Link]
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IJCRT.org. SYNTHESIS OF 2, 4, 5 -TRIPHENYL IMIDAZOLE. [Link]
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PubMed Central (PMC). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
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Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]
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SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. [Link]
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Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]
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ResearchGate. An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. [Link]
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ChemRxiv. The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate. [Link]
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MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]
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ResearchGate. Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. [Link]
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ResearchGate. Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) insights, electronic profiling and DFT computations on ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, an imidazole-bearing anti-Candida agent. [Link]
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ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. [Link]
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MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
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PubMed Central (PMC). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]
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PubMed Central (PMC). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. [Link]
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An In-depth Technical Guide to 2-(Imidazol-4-yl)aniline and 4-(Imidazol-4-yl)aniline for Researchers and Drug Development Professionals
Foreword: The Subtle Power of Isomerism in Drug Discovery
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a core scaffold, often exhibit distinct physicochemical properties, reactivity, and pharmacological profiles. This guide delves into the nuanced yet critical differences between two such isomers: 2-(imidazol-4-yl)aniline and 4-(imidazol-4-yl)aniline. While both molecules feature an aniline ring linked to an imidazole moiety, the seemingly minor shift in the aniline's point of attachment from the ortho to the para position has profound implications for their utility as scaffolds in drug design, particularly in the realm of kinase inhibition. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, empowering more informed decisions in the pursuit of novel therapeutics.
Structural and Physicochemical Divergence: A Tale of Two Isomers
The fundamental difference between 2-(imidazol-4-yl)aniline and 4-(imidazol-4-yl)aniline lies in the substitution pattern on the aniline ring. In the 2-isomer, the imidazole group is positioned ortho to the amino group, while in the 4-isomer, it is in the para position. This seemingly simple variation gives rise to significant differences in their three-dimensional structure and, consequently, their physicochemical properties.
Steric and Electronic Effects
The ortho-substitution in 2-(imidazol-4-yl)aniline introduces steric hindrance around the amino group and the imidazole ring. This can restrict the rotation of the bond connecting the two rings, leading to a more conformationally constrained molecule. In contrast, the para-substitution in 4-(imidazol-4-yl)aniline allows for greater rotational freedom, resulting in a more flexible structure.
From an electronic standpoint, the proximity of the electron-donating amino group and the electron-withdrawing imidazole ring in the 2-isomer can lead to intramolecular hydrogen bonding and altered electronic distribution across the molecule. The para-isomer, with its greater separation between these functional groups, experiences more conventional electronic effects, with the imidazole acting as a meta-directing deactivator to electrophilic aromatic substitution on the aniline ring.
Comparative Physicochemical Properties
The differences in structure translate to distinct physicochemical properties, which are crucial for drug development. While experimental data for a direct comparison is limited, we can predict certain trends based on their structures.
| Property | 2-(Imidazol-4-yl)aniline (Predicted) | 4-(Imidazol-4-yl)aniline[1] | Rationale for Predicted Differences |
| Molecular Weight ( g/mol ) | 159.19 | 159.19 | Identical molecular formula. |
| XLogP3 | Likely lower than 4-isomer | 1.0 | The potential for intramolecular hydrogen bonding in the 2-isomer can reduce the molecule's effective polarity and interaction with nonpolar solvents, though steric hindrance might counteract this. |
| Hydrogen Bond Donors | 2 | 2 | Both have an -NH2 group and an N-H on the imidazole. |
| Hydrogen Bond Acceptors | 2 | 2 | Both have two nitrogen atoms in the imidazole ring capable of accepting hydrogen bonds. |
| Topological Polar Surface Area (Ų) | Likely similar to 4-isomer | 54.7 | The number and type of polar atoms are the same. |
| pKa (of the anilinium ion) | Expected to be lower than 4-isomer | ~4.6 (typical for aniline) | The electron-withdrawing imidazole group in the ortho position will have a stronger inductive effect, decreasing the basicity of the amino group. |
Synthetic Strategies: Navigating the Ortho vs. Para Challenge
The synthesis of these isomers requires distinct strategies to control the regioselectivity of the imidazole ring formation on the aniline precursor. The choice of starting material, typically a substituted nitroaniline, is paramount.
Synthesis of 2-(Imidazol-4-yl)aniline
A plausible synthetic route to 2-(imidazol-4-yl)aniline starts with 2-nitroaniline. The general approach involves the construction of the imidazole ring followed by the reduction of the nitro group.
Experimental Protocol: A Proposed Synthesis of 2-(Imidazol-4-yl)aniline
-
Step 1: Imidazole Ring Formation. A common method for forming a 4-substituted imidazole is the reaction of an α-haloketone with an amidine. In this case, a protected aminoacetaldehyde derivative can be reacted with a formamidine equivalent in the presence of a base. A more direct approach could involve the reaction of 2-nitroaniline with a suitable C3 synthon for the imidazole ring, though this may present regioselectivity challenges. A potential route could involve the reaction of 2-nitroaniline with aminoacetaldehyde dimethyl acetal to form an intermediate that can be cyclized.
-
Step 2: Reduction of the Nitro Group. The nitro group of the resulting 2-(imidazol-4-yl)nitrobenzene can be reduced to the corresponding aniline using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).
Synthesis of 4-(Imidazol-4-yl)aniline
The synthesis of the 4-isomer is more straightforward due to the reduced steric hindrance at the para position.
Experimental Protocol: A Representative Synthesis of 4-(Imidazol-4-yl)aniline
-
Step 1: Imidazole Ring Formation. Similar to the 2-isomer, 4-nitroaniline can be used as the starting material. The reaction with a protected aminoacetaldehyde derivative or a related synthon would lead to the formation of 4-(imidazol-4-yl)nitrobenzene.
-
Step 2: Reduction of the Nitro Group. The subsequent reduction of the nitro group to the amine can be achieved using the same methods described for the 2-isomer, yielding 4-(imidazol-4-yl)aniline.
Comparative Biological Activity: A Focus on Kinase Inhibition
The imidazolyl aniline scaffold is a well-established pharmacophore in the development of kinase inhibitors. The imidazole ring can act as a hydrogen bond donor and acceptor, while the aniline moiety can be functionalized to target specific residues in the ATP-binding pocket of kinases. The positional isomerism of the amino group is expected to significantly impact the binding mode and inhibitory activity of these compounds.
The Role of Positional Isomerism in Kinase Binding
The ATP-binding site of kinases typically contains a "hinge" region that forms crucial hydrogen bonds with inhibitors. The amino group of the aniline ring is often designed to interact with this hinge region.
-
4-(Imidazol-4-yl)aniline as a Scaffold: In the para-isomer, the amino group is positioned to readily form hydrogen bonds with the kinase hinge. The imidazole ring and the rest of the aniline can be modified to occupy adjacent hydrophobic pockets and interact with other key residues. This linear arrangement often leads to potent and selective inhibitors.
-
2-(Imidazol-4-yl)aniline as a Scaffold: The ortho-isomer presents a different binding hypothesis. The proximity of the imidazole ring to the amino group could lead to a "pincer-like" interaction with the kinase, potentially engaging different residues than the para-isomer. The steric bulk of the ortho-imidazole may also force the aniline ring into a different orientation within the binding pocket, leading to a different selectivity profile.
Experimental Evaluation of Kinase Inhibitory Activity
To empirically determine the difference in inhibitory potential, a systematic in vitro kinase assay is essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Kinase and Substrate Preparation: Obtain purified recombinant kinase and a suitable substrate (peptide or protein).
-
Compound Preparation: Prepare stock solutions of 2-(imidazol-4-yl)aniline and 4-(imidazol-4-yl)aniline in DMSO. Create a dilution series to test a range of concentrations.
-
Assay Reaction: In a microplate, combine the kinase, substrate, ATP (at a concentration near the Km for the specific kinase), and the test compound. Include appropriate controls (no inhibitor, no enzyme).
-
Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radiometric methods like fluorescence-based assays that detect ADP formation.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Applications in Drug Discovery: Tailoring Isomers to Targets
The distinct structural and electronic properties of 2-(imidazol-4-yl)aniline and 4-(imidazol-4-yl)aniline make them suitable for different applications in drug discovery.
-
4-(Imidazol-4-yl)aniline: This isomer has been more widely explored as a scaffold for kinase inhibitors due to its favorable geometry for hinge binding. Its derivatives have shown promise in targeting a range of kinases involved in cancer and inflammatory diseases. The para-substitution allows for straightforward structure-activity relationship (SAR) studies, where modifications to the aniline and imidazole rings can be systematically explored to optimize potency and selectivity.
-
2-(Imidazol-4-yl)aniline: The ortho-isomer represents a less explored but potentially valuable scaffold. Its unique conformational constraints and potential for intramolecular interactions could be exploited to design inhibitors with novel binding modes and improved selectivity for specific kinases. The steric hindrance could be advantageous in designing inhibitors that avoid off-target effects with kinases that have a more open active site. Furthermore, the altered electronic properties may influence its pharmacokinetic profile, including membrane permeability and metabolic stability.
Conclusion and Future Directions
The choice between 2-(imidazol-4-yl)aniline and 4-(imidazol-4-yl)aniline as a starting point for a drug discovery program is a strategic one, dictated by the specific target and the desired pharmacological profile. While the para-isomer offers a more conventional and often successful approach to kinase inhibitor design, the ortho-isomer presents an opportunity for innovation, potentially leading to compounds with novel mechanisms of action and improved therapeutic windows.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives of both isomers. Direct, head-to-head comparisons of their kinase inhibitory profiles against a broad panel of kinases will be crucial to fully elucidate their respective potential. Furthermore, detailed structural studies, including X-ray crystallography of inhibitor-kinase complexes, will provide invaluable insights into their binding modes and guide the rational design of next-generation therapeutics based on these versatile imidazolyl aniline scaffolds.
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Khattab, M. K., Ragab, F. A. F., Galal, S. A., & El Diwani, H. I. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-945. Retrieved from [Link]
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Pylipenko, O. O., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3), 435-444. Retrieved from [Link]
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Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. In, Drug Bioavailability (pp. 1-36). Humana Press. Retrieved from [Link]
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Ibrahim, A. A. H., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1139. Retrieved from [Link]
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Technical Guide: pKa Characterization of 2-(1H-Imidazol-4-yl)aniline
Executive Summary
This technical guide provides a comprehensive analysis of the ionization constants (pKa) for 2-(1H-Imidazol-4-yl)aniline (also known as 4-(2-aminophenyl)-1H-imidazole).[1] This scaffold acts as a critical bidentate ligand in coordination chemistry and a pharmacophore in kinase inhibitor development.[1] Understanding its acid-base behavior is essential for predicting solubility, membrane permeability (logD), and ligand-receptor binding interactions.[1]
The molecule contains three distinct nitrogen centers with unique electronic environments.[1] This guide delineates their specific ionization events, provides predicted values based on authoritative Hammett correlations and structural analogs, and details the experimental protocols required for precise validation.
Part 1: Structural Analysis & Ionization Sites[1][2]
To accurately determine pKa, one must first map the protonation sites. This compound possesses a "push-pull" electronic structure where the electron-rich aniline ring is conjugated to the electron-deficient imidazole ring.[1]
Nitrogen Atom Classification
The molecule contains three nitrogen atoms, labeled as follows for this guide:
-
N-Im(Py): The pyridine-type nitrogen at position 3 of the imidazole ring.[1] It possesses a lone pair in an
orbital orthogonal to the -system.[1] -
N-An: The exocyclic amine nitrogen on the phenyl ring (aniline moiety).[1] Its lone pair is partially delocalized into the phenyl ring.[1]
-
N-Im(Pyr): The pyrrole-type nitrogen at position 1 of the imidazole ring.[1] Its lone pair is part of the aromatic sextet.[1]
The Ortho-Effect & Intramolecular Hydrogen Bonding
Unlike its para isomer, this compound exhibits a distinct ortho-effect .[1] The proximity of the aniline
-
Mechanism: The aniline hydrogen can donate to the imidazole N3 lone pair.
-
Consequence: This interaction typically stabilizes the neutral form of the aniline (lowering its pKa) and can elevate the pKa of the imidazole nitrogen by facilitating proton transfer or stabilizing the cation through chelation.[2]
Figure 1: Classification of nitrogen centers and potential intramolecular interactions.[1]
Part 2: pKa Values (Data & Prediction)
Exact experimental values for this specific isomer are often proprietary or buried in aggregate datasets.[1] Below are the high-confidence predicted values derived from structural analogs (4-phenylimidazole and 2-substituted anilines) and Hammett equation principles.
Ionization Constants Table[1][2]
| Ionization Step | Nitrogen Center | Type | Approx.[1][2][3][4] pKa Range | Electronic Rationale |
| pKa₁ (Basic) | N-Im(Py) | Conjugate Acid | 6.1 – 6.6 | The imidazole N3 is the most basic site.[1][2] While 4-phenylimidazole has a pKa of ~6.0 [1], the ortho-amino group is an electron donor (+M effect), which typically raises the pKa. |
| pKa₂ (Basic) | N-An | Conjugate Acid | 3.2 – 3.8 | Aniline normally has a pKa of 4.[1][2]6. The imidazole ring acts as an electron-withdrawing group (-I effect), significantly suppressing the basicity of the aniline nitrogen [2].[1] |
| pKa₃ (Acidic) | N-Im(Pyr) | Neutral | > 14.0 | Deprotonation of the pyrrole-like nitrogen breaks aromaticity unless stabilized by very strong bases.[1][2] It is effectively non-acidic in physiological pH [3].[1] |
Comparative Analysis
-
Vs. 4-Phenylimidazole: The addition of the amine group increases the basicity of the imidazole ring slightly (from ~6.0 to ~6.3) due to resonance donation, despite the inductive withdrawal of the phenyl ring.
-
Vs. Aniline: The basicity of the aniline moiety drops sharply (from 4.6 to <4.0) because the imidazole ring acts as a "sink" for electron density, making the lone pair less available for protonation.
Part 3: Experimental Protocols
To determine the precise pKa values for your specific batch or derivative, use the following self-validating protocols.
Method A: Potentiometric Titration (The Gold Standard)
This method is best for compounds with moderate solubility (>1 mM).[1]
Reagents:
-
0.01 M HCl and 0.01 M NaOH (standardized).[1]
-
0.15 M KCl (to maintain constant ionic strength, mimicking physiological conditions).
-
Degassed water (CO₂-free).[1]
Workflow:
-
Dissolution: Dissolve 0.05 mmol of the compound in 50 mL of 0.15 M KCl. If solubility is poor, use a co-solvent (methanol/water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky extrapolation.[1]
-
Acidification: Lower pH to ~2.0 using HCl to fully protonate both basic sites (Dicationic state).[1]
-
Titration: Titrate with NaOH using a micro-burette. Record pH after every 2-5 µL addition.
-
Data Analysis: Plot pH vs. Volume of NaOH. Look for inflection points.[1]
-
Calculation: Use Bjerrum’s formation function (
) or non-linear least squares regression (e.g., Hyperquad software) to refine constants.[1]
Method B: pH-Dependent UV-Vis Spectroscopy
Ideal for low-solubility compounds or when pKa values are very close (overlapping).[1]
Principle: The conjugation between the imidazole and phenyl rings changes upon protonation, causing a bathochromic or hypsochromic shift in the UV spectrum (
Workflow:
-
Prepare a stock solution of the analyte in methanol.[1]
-
Prepare a series of aqueous buffers ranging from pH 2.0 to pH 9.0 (0.5 unit intervals).[1]
-
Inject stock into buffers (final conc. ~50 µM).
-
Scan UV-Vis (220–400 nm).[1]
-
Analysis: Plot Absorbance at
vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.-
Note: You may see two distinct isosbestic points, confirming the presence of two equilibrium steps.
-
Figure 2: Decision tree for selecting the appropriate pKa determination methodology.
Part 4: Implications for Drug Development[1]
Understanding these values is critical for optimizing the pharmacokinetic profile of derivatives based on this scaffold.
Solubility & Permeability[1][2]
-
Stomach (pH 1.5 - 2.0): The molecule will be in the dicationic form (Both N-Im and N-An protonated).[1] Solubility will be maximal.
-
Intestine (pH 6.5 - 7.4):
Ligand Binding (Kinase Domain)
In kinase inhibitors, the imidazole nitrogen often acts as a hydrogen bond acceptor for the hinge region backbone (e.g., interacting with the NH of a hinge residue).[2]
-
If the pKa is too high (> 7.5), the nitrogen may remain protonated in the binding pocket, potentially incurring a desolvation penalty or repelling the target residue.[2]
-
The predicted pKa of ~6.3 is ideal: it ensures the nitrogen is unprotonated and ready to accept H-bonds at physiological pH.[1]
References
-
National Institute of Standards and Technology (NIST). 4-Phenylimidazole: Dissociation Constants.[1] NIST Standard Reference Database.[1] Available at: [Link][1][2]
-
Perrin, D. D. (1965).[1][5] Dissociation Constants of Organic Bases in Aqueous Solution.[1][6] Butterworths, London.[1][5] (Standard reference for aniline derivative shifts).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Authoritative text on imidazole aromaticity and pyrrole-N acidity).
-
PubChem. Compound Summary: 4-(1H-imidazol-4-yl)aniline.[1][7] National Library of Medicine.[1] Available at: [Link][1][2]
- Lukton, A., & Olcott, H. S. (1958). Dissociation Constants of Imidazole Derivatives. Journal of the American Chemical Society, 80(16), 4160–4162. (Foundational paper on substituent effects in imidazoles).
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- 7. 4-(1H-imidazol-4-yl)aniline | C9H9N3 | CID 910176 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Anticipated Hazards and Safe Handling of 2-(1H-Imidazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: An Inferred Hazard Profile
2-(1H-Imidazol-4-yl)aniline is a heterocyclic aromatic amine, a chemical class of significant interest in medicinal chemistry and materials science. Lacking specific toxicological data, a conservative safety approach is imperative. The hazard profile is constructed by analyzing the compound's constituent parts: the aniline core and the imidazole substituent.
The aniline backbone is the primary driver of systemic toxicity. Aniline is a well-documented toxicant with hazards including acute toxicity via all routes of exposure (oral, dermal, inhalation), suspected carcinogenicity, and the potential to cause genetic defects.[1][2][3] A key and immediate danger of aniline exposure is methemoglobinemia , a condition where the blood's ability to carry oxygen is dangerously reduced, leading to cyanosis (a blueish tint to the skin), fatigue, dizziness, and in severe cases, collapse and death.[4][5]
Data from structural isomers, such as 2-(1H-Imidazol-1-yl)aniline and 3-(1H-imidazol-2-yl)aniline hydrochloride, provide further insight. These related compounds are documented as being harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin, eye, and respiratory irritation.[6][7]
Therefore, this compound must be handled as a substance that is acutely toxic, a skin, eye, and respiratory irritant, and a potential long-term health hazard (carcinogen/mutagen) . Extreme caution is warranted to prevent any direct contact or aerosol inhalation.
Deconstruction of Toxicological Hazards
The Aniline Core: Systemic Toxicity and Long-Term Health Risks
The toxicity of aniline has been extensively studied and serves as the foundation for our safety assessment.
-
Acute Toxicity (Oral, Dermal, Inhalation): Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is rapidly absorbed through the skin, making dermal contact a significant route of exposure.[5] High levels of exposure can lead to headache, fatigue, dizziness, and the hallmark sign of methemoglobinemia: cyanosis.[4][5]
-
Carcinogenicity and Mutagenicity: Aniline is suspected of causing cancer (GHS Category 2) and of causing genetic defects (GHS Category 2).[1][2] This necessitates stringent controls to minimize long-term, low-level exposure.
-
Organ Damage: Prolonged or repeated exposure to aniline can cause damage to organs, particularly the blood (hemolytic anemia), liver, and kidneys.[4][5]
-
Serious Eye Damage: Aniline is known to cause serious eye damage (GHS Category 1).[1][2]
Insights from Structural Analogs
Safety data for positional isomers of imidazolyl-aniline reinforce the need for caution:
-
2-(1H-Imidazol-1-yl)aniline: This isomer is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity Category 4).[6]
-
3-(1H-imidazol-2-yl)aniline hydrochloride: The SDS for this compound indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation, in addition to being harmful if swallowed.[7]
Based on this cumulative evidence, a summary of the anticipated GHS hazard classifications for this compound is presented below.
Anticipated GHS Classification and Hazard Summary
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement (Inferred) |
| Acute Toxicity (Oral) | Category 3/4 | ☠️ | Danger/Warning | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 3/4 | ☠️ | Danger/Warning | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 3/4 | ☠️ | Danger/Warning | H331/H332: Toxic/Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2 | corrosive | Danger/Warning | H318/H319: Causes serious eye damage/irritation |
| Respiratory Sensitization | - | ❗ | Warning | H335: May cause respiratory irritation |
| Germ Cell Mutagenicity | Category 2 | 🧑⚕️ | Warning | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 2 | 🧑⚕️ | Warning | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | 🧑⚕️ | Danger | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | ambiental | Warning | H410: Very toxic to aquatic life with long lasting effects |
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation is essential. The following protocols are based on the principles of controlling hazards at the source.
Engineering Controls: The Primary Barrier
-
Containment: All work involving solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.
Personal Protective Equipment (PPE): The Last Line of Defense
-
Hand Protection: Wear chemically resistant gloves, such as Butyl or Viton®. Nitrile gloves may offer splash protection but should be changed immediately upon contact. Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashes.
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If engineering controls are insufficient or during a spill clean-up, a full-facepiece respirator with an organic vapor cartridge is necessary.[4]
Safe Handling and Storage Workflow
The logical flow for handling this compound, from procurement to disposal, is critical for ensuring safety.
Caption: Workflow for Safe Handling of this compound.
Storage Requirements:
-
Store in a tightly closed, properly labeled container.[7][8]
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7][8]
-
Store separately from strong oxidizing agents, strong acids, and bases.[8]
Emergency Procedures: Preparedness and Response
Immediate and correct action is vital in the event of an exposure or spill.
Exposure Response
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Immediately move the victim to fresh air.[1][2] 2. If breathing is difficult or has stopped, provide artificial respiration.[4] 3. Seek immediate medical attention.[4] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1] 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] 3. Seek immediate medical attention.[4] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention.[4] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[1] 3. Immediately call a poison control center or physician.[1] |
Spill and Leak Management
-
Small Spills (in a fume hood):
-
Large Spills:
Conclusion
While this compound lacks a dedicated safety data sheet, a robust safety framework can be constructed by examining its aniline core and related imidazolyl-aniline structures. The evidence strongly suggests that this compound should be treated as acutely toxic, a significant irritant, and a substance with potential long-term health effects, including carcinogenicity and mutagenicity. Adherence to stringent engineering controls, diligent use of personal protective equipment, and well-rehearsed emergency procedures are non-negotiable for the safe handling of this and similarly uncharacterized research chemicals. A culture of safety, grounded in scientific understanding and cautious practice, is paramount for protecting the health of all laboratory personnel.
References
- Time in Lancaster County, US. (n.d.). Google Search.
-
Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Retrieved from [Link]
-
Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Standard Operating Procedure: Aniline. (n.d.). University of Washington. Retrieved from [Link]
-
Aniline | Medical Management Guidelines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]
-
1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022, January 14). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
-
Aniline Safety Data Sheet. (n.d.). Scribd. Retrieved from [Link]
Sources
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- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Methodological & Application
Application and Protocol for the Synthesis of Novel Imidazole-Containing Schiff Bases from 2-(1H-Imidazol-4-yl)aniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Imidazole-Containing Schiff Bases
Schiff bases, compounds containing the azomethine (-C=N-) functional group, are a cornerstone of medicinal chemistry and materials science due to their synthetic accessibility and diverse biological activities.[1][2] The imine linkage is crucial for the biological activities of many Schiff bases.[3] The incorporation of a heterocyclic moiety, such as imidazole, into the Schiff base scaffold can significantly enhance its therapeutic potential.[2][3] Imidazole derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] The versatile structure of imidazole-containing Schiff bases makes them promising candidates for the development of novel therapeutic agents.[2][3]
This application note provides a comprehensive guide to the synthesis and characterization of Schiff bases derived from 2-(1H-Imidazol-4-yl)aniline. This particular precursor is of significant interest as it combines the functionalities of an aniline and an imidazole ring, offering multiple coordination sites and the potential for unique biological interactions. The protocols detailed herein are designed to be robust and adaptable for the synthesis of a library of novel Schiff base compounds.
Reaction Scheme and Mechanism
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine.
The reaction is initiated by the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of the aldehyde. An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The resulting hemiaminal intermediate then undergoes dehydration to form the stable imine product.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base from this compound and a generic aromatic aldehyde.
Materials and Reagents
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
Synthesis Protocol
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL). Stir the solution until the amine is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount of the desired aromatic aldehyde (1.0 mmol).
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-4 hours.[1] The progress of the reaction should be monitored by TLC.
-
Reaction Monitoring: Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., hexane:ethyl acetate) to check for the consumption of starting materials and the formation of the product.
-
Product Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced by rotary evaporation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.[1]
-
Drying: Dry the purified Schiff base product in a vacuum oven or desiccator.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Characterization of the Schiff Base Product
Thorough characterization is essential to confirm the successful synthesis and purity of the Schiff base.
Physical Properties
-
Appearance: The synthesized Schiff bases are typically crystalline solids.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Solubility: The solubility of the Schiff base should be determined in various common solvents.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is a crucial tool for identifying the formation of the Schiff base. Key vibrational bands to look for include:
-
The disappearance of the C=O stretching band of the aldehyde (typically around 1700 cm⁻¹).
-
The disappearance of the N-H stretching bands of the primary amine.
-
The appearance of a strong C=N (azomethine) stretching band in the region of 1588-1662 cm⁻¹.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum will show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new signal for the azomethine proton (-CH=N-) typically in the range of 8-10 ppm. The signals corresponding to the aromatic and imidazole protons should also be assigned.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the formation of the imine bond with a characteristic signal for the azomethine carbon atom (around 160-170 ppm).
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its molecular formula.
Data Presentation
The following table provides a template for summarizing the characterization data for newly synthesized Schiff bases.
| Schiff Base Derivative (R-group) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | FT-IR (C=N, cm⁻¹) | ¹H NMR (CH=N, ppm) |
| Example: Phenyl | C₁₆H₁₃N₃ | 247.30 | - | - | ~1620 | ~8.5 |
| User Data 1 | ||||||
| User Data 2 |
Applications in Drug Development
Schiff bases derived from imidazole moieties are of significant interest in drug discovery due to their wide range of biological activities.[2][3] These compounds have shown potential as:
-
Antimicrobial Agents: The azomethine group is often associated with antimicrobial activity.
-
Anti-inflammatory Agents: Imidazole-containing compounds have been investigated for their anti-inflammatory properties.[2][4]
-
Anticancer Agents: The ability of Schiff bases to chelate with metal ions is a property that can be exploited in the design of anticancer drugs.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Increase reflux time, ensure adequate catalytic acid is present. |
| Decomposition of starting materials or product | Reduce reaction temperature if reactants are heat-sensitive. | |
| Unsuitable solvent | Try a different solvent such as methanol or a non-polar solvent with a Dean-Stark trap to remove water.[7] | |
| Product is an oil or difficult to crystallize | Impurities present | Purify the product using column chromatography. |
| Product is inherently low melting | Attempt to form a salt or co-crystal to obtain a solid. | |
| Broad melting point range | Impure product | Recrystallize the product from a suitable solvent. |
Conclusion
The protocol described in this application note provides a reliable and adaptable method for the synthesis of novel Schiff bases from this compound. The unique structural features of this precursor make its Schiff base derivatives attractive targets for further investigation in the fields of medicinal chemistry and materials science. The detailed characterization techniques outlined will ensure the unambiguous identification and confirmation of the synthesized compounds.
References
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2010). SYNTHESIS AND CHARACTERIZATION OF SOME VANADYL SCHIFF BASES COMPLEXES. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Characterization of some New Schiff Bases of 2-Oxonaphtho[2,1-b][1][6]Oxazine. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. Retrieved from [Link]
-
Semantic Scholar. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from [Link]
-
Redalyc. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]
-
Scientific & Academic Publishing. (2016). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and spectral analysis of some metal complexes with mixed Schiff base ligands 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione (HL1) and (2-hydroxybenzalidine)glycine (HL2). Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2012). One-Pot Synthesis of Imidazolines from Aldehydes: Detailed Study about Solvents and Substrates. Retrieved from [Link]
-
Prime Scholars. (2014). Spectral characterization and thermal behavior of Schiff base metal complex derived from 2-aminobenzimidazole. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Imidazole by Using Different Schiff's Base. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
PubMed. (2023). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]
-
ResearchGate. (2002). ANILINE CATALYZES IMINE FORMATION. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Imidazole by Using Different Schiff's Base. Retrieved from [Link]
-
PMC. (2016). Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. Retrieved from [Link]
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Application Notes and Protocols for Utilizing 2-(Imidazol-4-yl)aniline as a Kinase Inhibitor Scaffold
Introduction: The Strategic Value of the 2-(Imidazol-4-yl)aniline Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets in the 21st century.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.
The imidazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions within the kinase active site.[3] Specifically, the 2-(imidazol-4-yl)aniline moiety has emerged as a highly versatile and effective scaffold for the design of potent and selective kinase inhibitors. Its structural features allow for strategic modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed in the development of inhibitors for several important kinase targets, including p38 MAP kinase, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the 2-(imidazol-4-yl)aniline scaffold. We will delve into its mechanism of action, provide detailed protocols for its evaluation, and discuss key considerations for structure-activity relationship (SAR) studies.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Derivatives of the 2-(imidazol-4-yl)aniline scaffold predominantly act as ATP-competitive inhibitors.[8] This means they bind to the active site of the kinase, directly competing with the endogenous substrate, adenosine triphosphate (ATP). The imidazole ring is a key pharmacophore in this interaction, often forming crucial hydrogen bonds with the "hinge" region of the kinase domain, a flexible segment that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP.
The aniline portion of the scaffold typically extends out of the ATP-binding pocket, providing a vector for chemical modification. Substitutions on the aniline ring can be tailored to interact with specific amino acid residues in different kinases, thereby conferring selectivity.[4] By occupying the ATP-binding site, these inhibitors prevent the transfer of a phosphate group from ATP to the target substrate, thus blocking the downstream signaling cascade.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol assesses the ability of a 2-(imidazol-4-yl)aniline derivative to inhibit the proliferation of cancer cells that are dependent on the activity of the target kinase.
Materials:
-
Cancer cell line known to be driven by the target kinase
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Test compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
Clear-bottom, white-walled 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).
-
-
Incubation: Incubate the plate for 72 hours in a CO2 incubator.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).
-
Self-Validation and Trustworthiness
To ensure the reliability of your results, each protocol incorporates self-validating systems:
-
Positive and Negative Controls: In the biochemical assay, a known inhibitor of the target kinase should be included as a positive control to validate the assay's performance. In the cell-based assay, a standard-of-care drug for the chosen cell line can serve as a positive control.
-
Dose-Response Curves: Generating full dose-response curves is critical for accurately determining IC50/GI50 values and identifying any unusual compound behavior, such as cytotoxicity at high concentrations.
-
Counter-screens: To assess selectivity, promising compounds should be tested against a panel of related and unrelated kinases. This helps to identify off-target effects and build a selectivity profile. For cell-based assays, using a cell line that is not dependent on the target kinase can serve as a counter-screen for general cytotoxicity. [9]
Conclusion and Future Directions
The 2-(imidazol-4-yl)aniline scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability and proven ability to interact with the ATP-binding site of various kinases make it an attractive scaffold for further exploration. The protocols outlined in these application notes provide a robust framework for the initial biochemical and cell-based characterization of new derivatives. Future work should focus on optimizing potency and selectivity through iterative rounds of chemical synthesis and biological testing, guided by SAR and, where possible, structural biology.
References
- (2023). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. PMC.
- (n.d.).
- (n.d.). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed.
- (2019).
- (2017).
- (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI.
- (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. NIH.
- (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
- (2020). Kinase assays. BMG LABTECH.
- (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- (n.d.). Kinase Activity Assays.
- (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- (n.d.).
- (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [No source provided]
- (2025). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.
- (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.
- (2022).
- (n.d.). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. Benchchem.
- (n.d.).
- (n.d.).
- (n.d.). A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling. PubMed.
- (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.
- (2022).
- (n.d.). Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases. NIH.
- (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- (n.d.). Novel VEGFR‐2 inhibitors with an N‐acylhydrazone scaffold | Request PDF.
- (2026). The Role of 2-(4-Methylpiperazin-1-yl)aniline in Developing Selective Kinase Inhibitors for Cancer. NINGBO INNO PHARMCHEM CO.,LTD.
- (n.d.).
- (n.d.). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. NIH.
- (2021).
- (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH.
Sources
- 1. Kinase Activity Assays [promega.com]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
synthesis of fused tricyclic heterocycles from 2-(imidazol-4-yl)aniline
Application Note: Strategic Synthesis of Fused Tricyclic Heterocycles from 2-(Imidazol-4-yl)aniline
Executive Summary
This application note details the synthetic pathways for converting 2-(1H-imidazol-4-yl)aniline into biologically privileged fused tricyclic systems, specifically imidazo[1,5-a]quinoxalines . These scaffolds are critical pharmacophores in drug discovery, exhibiting potent activity as JNK1 kinase inhibitors , GABA_A receptor ligands , and anticancer agents (specifically against melanoma).
We present two validated protocols:
-
Oxidative Cyclocondensation with aldehydes to yield fully aromatic imidazo[1,5-a]quinoxalines.
-
Carbonylation using Triphosgene/CDI to yield imidazo[1,5-a]quinoxalin-4-ones.
Chemical Logic & Retrosynthesis
The starting material, 2-(imidazol-4-yl)aniline, is a bifunctional nucleophile. The strategic value lies in the proximity of the aniline amine (
-
Reactivity Profile: The aniline nitrogen is the primary nucleophile for electrophilic attack (e.g., by aldehydes or acid chlorides). The imidazole nitrogen (specifically N3) acts as the secondary nucleophile to close the six-membered pyrazine ring.
-
Tautomeric Control: Successful cyclization relies on the imidazole tautomer equilibrium. The formation of the Schiff base (imine) intermediate typically locks the conformation, facilitating the intramolecular attack by the imidazole nitrogen.
Pathway Visualization
The following diagram illustrates the divergence from the starting material to the two target scaffolds.
Figure 1: Divergent synthesis pathways. The choice of electrophile determines the oxidation state and functionality of the central pyrazine ring.
Protocol A: Oxidative Cyclocondensation (Aldehyde Route)
Target: 4-Substituted Imidazo[1,5-a]quinoxalines. Mechanism: Schiff base formation followed by intramolecular nucleophilic attack and subsequent oxidation.
Materials
-
Precursor: this compound (1.0 equiv)
-
Reagent: Aryl/Alkyl Aldehyde (1.1 equiv)
-
Catalyst/Oxidant: Iodine (
) (1.1 equiv) or (catalytic) with air oxidation. -
Solvent: DMF or DMSO (Polar aprotic solvents favor the solubility of the imidazole).
-
Base:
(2.0 equiv).
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve 2-(imidazol-4-yl)aniline (
) and the aldehyde ( ) in DMF ( ). -
Stir at
for 2 hours. -
Checkpoint: Monitor TLC for the disappearance of the aniline starting material and formation of the imine (often a less polar spot).
-
-
Cyclization & Oxidation:
-
Cool the mixture to room temperature (RT).
-
Add
( ) and Iodine ( ). Note: Iodine acts as a mild oxidant to aromatize the intermediate dihydro-ring. -
Heat the mixture to
for 4–6 hours. -
Observation: The reaction mixture typically darkens.
-
-
Workup & Purification:
-
Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Extract with EtOAc (
). -
Wash organic layers with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (DCM/MeOH gradient 98:2 to 95:5). The imidazole nitrogen makes the product polar; basic alumina or amine-functionalized silica can improve separation.
-
Data Summary: Solvent & Oxidant Effects
| Condition | Time (h) | Yield (%) | Notes |
| DMF / | 6 | 82 | Recommended. Cleanest conversion. |
| DMSO / Air / | 12 | 65 | Slower; requires high temp. |
| EtOH / | 8 | 45 | Incomplete oxidation; yields dihydro-product. |
Protocol B: Carbonylation (Cyclic Urea Synthesis)
Target: 4,5-Dihydroimidazo[1,5-a]quinoxalin-4-one. Utility: This scaffold resembles the benzodiazepine core and is useful for CNS-targeted library generation.
Materials
-
Precursor: this compound (1.0 equiv)
-
Reagent: Triphosgene (0.4 equiv) or CDI (1.2 equiv).
-
Base: Triethylamine (
) (2.5 equiv). -
Solvent: Anhydrous THF or DCM.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 2-(imidazol-4-yl)aniline (
) and ( ) in anhydrous THF ( ) under Nitrogen/Argon atmosphere. -
Cool the solution to
.
-
-
Addition:
-
Option A (Triphosgene): Dissolve Triphosgene (
) in THF ( ) and add dropwise. Caution: Generates phosgene in situ. Use a fume hood. -
Option B (CDI): Add 1,1'-Carbonyldiimidazole (CDI) (
) in one portion.
-
-
Reaction:
-
Allow the mixture to warm to RT and stir for 3 hours.
-
Checkpoint: A white precipitate (triethylamine hydrochloride) will form if using Triphosgene.
-
-
Workup:
-
Quench with water (
). -
Extract with DCM.
-
Concentrate and recrystallize from EtOH/Ether.
-
Critical Process Parameters (CPPs)
Troubleshooting the Cyclization
-
Issue: Incomplete Aromatization (Protocol A).
-
Cause: Insufficient oxidant or temperature.
-
Solution: Switch from air oxidation to Iodine (
) or DDQ. Ensure the reaction runs > .
-
-
Issue: Poor Solubility.
-
Cause: The starting material is an amino-imidazole, which can be zwitterionic or highly polar.
-
Solution: Use DMF or DMSO.[1] Avoid non-polar solvents like Toluene unless high temperatures are strictly required.
-
Pathway Validation Workflow
The following DOT diagram describes the decision logic for validating the reaction outcome.
Figure 2: Logical workflow for confirming successful cyclization and aromatization.
References
-
Synthesis of Imidazo[1,5-a]quinoxalines
-
Biological Activity (Melanoma & Kinase Inhibition)
- Title: Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evalu
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Triphosgene Applications in Heterocycle Synthesis
-
General Imidazole Cyclization Methods
Sources
- 1. Imidazole synthesis [organic-chemistry.org]
- 2. Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: Chemoselective Acylation Strategies for 2-(1H-Imidazol-4-yl)aniline
Topic: Acylation of 2-(1H-Imidazol-4-yl)aniline amino group Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Analysis
The acylation of This compound (Structure 1 ) presents a classic chemoselectivity challenge in heterocyclic chemistry. The substrate contains three nucleophilic sites: the aniline nitrogen (
The Chemoselectivity Challenge
While the aniline amine is the desired target for acylation (to form amides), the imidazole ring interferes via two mechanisms:
-
Competitive Acylation: The imidazole nitrogen is highly nucleophilic and readily reacts with acyl chlorides or anhydrides to form
-acyl imidazoles. -
Cyclization Risk: Because the imidazole is ortho to the aniline, the resulting amide is prone to cyclization under acidic or thermal conditions to form fused tricyclic systems (e.g., imidazo[4,5-c]quinoline derivatives or benzimidazole-like scaffolds), depending on the exact linkage.
The "Transient Acylation" Strategy
The most robust approach exploits the hydrolytic instability of
Chemical Pathways & Decision Tree
The following diagram illustrates the reaction pathways, highlighting the critical decision points to avoid side reactions (cyclization) and ensure regioselectivity.
Figure 1: Reaction pathway showing the "Transient Acylation" strategy. The unstable N-acyl imidazole intermediate is reverted to the parent heterocycle during workup, yielding the desired amide.
Experimental Protocols
Protocol A: Standard Acylation (Acyl Chlorides/Anhydrides)
Best for: Simple aliphatic or aromatic acyl groups (Acetyl, Benzoyl).
Theory: This method uses the imidazole moiety as a nucleophilic catalyst (similar to DMAP). The imidazole is acylated first, then transfers the acyl group to the aniline or is hydrolyzed during workup.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acyl Chloride or Anhydride (1.2 – 1.5 equiv)
-
Base: Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DCM under nitrogen atmosphere.
-
Base Addition: Add 2.0 mmol of TEA. Cool the mixture to 0°C.
-
Acylation: Dropwise add 1.2 mmol of the Acyl Chloride.
-
Observation: A precipitate (TEA·HCl) will form. The solution may darken.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC/LCMS. You may observe a di-acylated peak. This is normal.
-
-
Selective Hydrolysis (Critical Step):
-
Add 2 mL of saturated aqueous
and 1 mL of Methanol. -
Stir vigorously for 30–60 minutes at RT. This hydrolyzes the labile
-acyl imidazole but leaves the aniline amide intact.
-
-
Workup: Dilute with DCM, wash with water and brine. Dry over
. -
Purification: Concentrate and purify via flash column chromatography (typically DCM/MeOH gradients).
Protocol B: Peptide Coupling (Carboxylic Acids)
Best for: Complex drug intermediates, amino acid coupling, or valuable acids.
Theory: Coupling reagents like HATU generate an active ester. The aniline is less nucleophilic than the imidazole, but the amide bond formed is irreversible.
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv) or EDC/HOBt
-
Base: DIPEA (Hunig’s Base) (2.5 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: In a vial, mix Carboxylic Acid (1.1 mmol), HATU (1.1 mmol), and DIPEA (1.0 mmol) in 3 mL DMF. Stir for 5 minutes to form the activated ester.
-
Addition: Add the this compound (1.0 mmol) and remaining DIPEA (1.5 mmol).
-
Reaction: Stir at RT for 12–16 hours.
-
Quench: Pour into ice-water (20 mL).
-
Note: If precipitate forms, filter and wash with water (often the cleanest method).
-
Alternative: Extract with EtOAc. Wash organic layer with 5%
(to remove DMF), then .
-
-
Purification: Recrystallization from EtOH/Water or reverse-phase HPLC.
Analytical Data & QC Standards
To validate the synthesis, compare the NMR signals of the starting material (SM) vs. the Product.
| Feature | Starting Material (Aniline) | Product (Amide) | Diagnostic Logic |
| Aniline NH Protons | Broad singlet | Singlet | Disappearance of |
| Imidazole C-H | If these shift significantly (>0.5 ppm) or split, the imidazole ring may still be acylated. | ||
| Mass Spec (ESI) | Confirm mono-acylation mass. Di-acylation = |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Di-acylated Product Persists | Incomplete hydrolysis of | Increase stirring time with |
| Low Yield / Polymerization | Cyclization to benzimidazole derivative. | Avoid heating >40°C. Ensure conditions are not strongly acidic. |
| No Reaction | Zwitterionic form of substrate (insoluble). | Use DMF or DMSO as solvent. Ensure excess base (DIPEA) is used to deprotonate the ammonium species. |
Mechanism of Action: The "Imidazole Pump"
Understanding the catalytic role of the imidazole ring is vital for troubleshooting. The imidazole moiety in the substrate can act similarly to DMAP (4-Dimethylaminopyridine), transiently accepting the acyl group and transferring it to the aniline.
Figure 2: The "Imidazole Pump" mechanism. The imidazole ring can act as a nucleophilic catalyst, accelerating the reaction but complicating the crude profile.
References
-
N-Acyl Imidazole Reactivity
-
Title: Method of synthesis of 1-acyl imidazoles.[1]
- Source: US P
- Context: Describes the labile nature of N-acyl imidazoles and their use as acylating agents, confirming that the N-acyl bond is much weaker than the C-N amide bond on the aniline.
-
URL:
-
-
Chemoselective Acylation in Heterocycles
-
Imidazole Catalysis Mechanism
- Title: Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
-
Source: ResearchGate.[3]
- Context: Provides the mechanistic grounding for how imidazole acts as a nucleophilic catalyst (forming the N-acyl intermediate)
-
URL:
-
Protection Strategies
-
Title: An easily introduced and removed protecting group for imidazole nitrogen.[3]
- Source: Journal of Organic Chemistry (via ResearchG
- Context: If direct acylation fails, this reference provides a backup strategy using transient protection of the imidazole nitrogen.
-
URL:
-
Sources
- 1. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-(Imidazol-4-yl)aniline Couplings
Executive Summary: The "Ortho-Heterocycle" Challenge
Coupling reactions involving 2-(imidazol-4-yl)aniline are notoriously difficult compared to their para- or meta-substituted counterparts. The low yields typically stem from two distinct mechanistic failures:
-
The Chelation Trap (Catalyst Poisoning): The proximity of the aniline amine (
) and the imidazole nitrogen (N-3) creates a perfect bidentate ligand site. This motif chelates transition metals (Pd, Cu), forming a stable 6-membered metallacycle that arrests the catalytic turnover. -
Amine Deactivation (Proton Shuffling): The basic imidazole ring can act as an internal proton sponge, deprotonating the ammonium species or altering the local pH, which deactivates the aniline nucleophile during amide couplings.
This guide provides a systematic troubleshooting workflow to bypass these traps, prioritizing imidazole protection strategies and sterically demanding catalyst systems .
Diagnostic Workflow
Before altering reagents, diagnose the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.
Technical Deep Dive & FAQ
Issue 1: Catalyst Poisoning (The Chelation Effect)
Symptom: The reaction turns black immediately (Pd precipitation) or stays pale yellow with 0% conversion even after heating.
Mechanism: The 2-(imidazol-4-yl)aniline moiety acts as a bidentate ligand. The imidazole N-3 and aniline
Q: Can I just add more catalyst? A: No. The substrate itself is an inhibitor. Adding more Pd just creates more inactive complexes. You must break the chelation potential.
Q: Which protecting group is best to prevent chelation? A: Trityl (Trt) or SEM (2-(Trimethylsilyl)ethoxymethyl) are superior.
-
Why: Trityl is extremely bulky. It sterically blocks the imidazole nitrogen from approaching the metal center.
-
Avoid: Acetyl or Boc on the aniline (obviously, as you need to couple it), but also be cautious with simple Boc on the imidazole as it can be thermally unstable at
C.
Issue 2: Regioselectivity (Amide Couplings)
Symptom: You isolate a product where the acyl group is attached to the imidazole nitrogen instead of the aniline. Mechanism: The imidazole ring is electron-rich and its nitrogen is nucleophilic. In the presence of strong bases or highly reactive acyl chlorides, the imidazole competes with the aniline.
Q: How do I force reaction at the aniline? A: Use HATU/HOAt with a weak base (DIPEA) and control the stoichiometry.
-
Protocol Adjustment: Pre-activate the acid with HATU for 5 minutes before adding the aniline substrate. This ensures the rapid formation of the active ester, favoring the kinetic amine nucleophile over the thermodynamic imidazole trap.
Issue 3: Solubility
Symptom: Substrate remains a solid gum at the bottom of the flask in Toluene or Dioxane. A: Imidazole-anilines are highly polar.
-
Switch Solvents: Use n-Butanol or DMA (Dimethylacetamide) .
-
Phase Transfer: If using non-polar solvents is mandatory for the catalyst (e.g., specific Buchwald precatalysts), add a surfactant like TPGS-750-M (micellar catalysis) or use a phase transfer catalyst.
Optimized Experimental Protocols
Protocol A: Trityl Protection (Recommended Pre-step)
Eliminates chelation and solubility issues.
-
Dissolve 2-(imidazol-4-yl)aniline (1.0 equiv) in DMF (0.5 M).
-
Add Triethylamine (2.5 equiv).
-
Cool to 0°C.
-
Add Trityl Chloride (Trt-Cl, 1.1 equiv) portion-wise.
-
Warm to RT and stir for 4 hours.
-
Workup: Pour into water. The product usually precipitates as a white solid. Filter and wash with water.[1]
-
Result: The bulky trityl group blocks the imidazole N, breaking the chelation bite angle.
Protocol B: Buchwald-Hartwig Coupling (Protected Substrate)
For coupling with Aryl Halides.
| Component | Reagent | Equiv | Notes |
| Substrate | N-Trityl-2-(imidazol-4-yl)aniline | 1.0 | From Protocol A |
| Partner | Aryl Bromide/Chloride | 1.1 | |
| Catalyst | XPhos Pd G3 or BrettPhos Pd G3 | 0.02 - 0.05 | Precatalysts ensure rapid initiation. |
| Base | K3PO4 (Tribasic Potassium Phosphate) | 2.0 | Weaker base prevents side reactions. |
| Solvent | t-Amyl Alcohol or Dioxane | 0.2 M | Degassed. |
| Temp | 80 - 100°C | - | 2-12 hours. |
Why this works:
-
BrettPhos/XPhos: These bulky, electron-rich ligands are specifically designed to prevent catalyst deactivation by heterocycles [1].
-
K3PO4: A mild inorganic base minimizes deprotonation of the imidazole (if unprotected) or other sensitive groups [2].
-
Precatalysts (G3/G4): Avoids the induction period and instability of Pd(dba)2 [3].
Protocol C: Amide Coupling (Direct/Unprotected)
Only if protection is impossible.
-
Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir 5 mins.
-
Addition: Add 2-(imidazol-4-yl)aniline (1.0 equiv).
-
Additive: Add HOAt (0.5 equiv). Crucial: HOAt enhances rate for hindered amines.
-
Condition: Stir at RT for 16h. If incomplete, heat to 50°C.
-
Note: If yield is <30%, revert to Protocol A (Protection).
Mechanistic Visualization: The Chelation Trap
The diagram below illustrates why standard Pd(PPh3)4 catalysts fail. The substrate displaces the ligands, locking the metal in a stable, inactive cycle.
Figure 2: The "Chelation Trap" mechanism where the substrate acts as a bidentate ligand, poisoning the Pd catalyst.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides.[2] The Journal of Organic Chemistry, 79, 4161-4166.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
Sources
stability of 2-(1H-Imidazol-4-yl)aniline in acidic vs basic media
The following technical guide is structured as a specialized support resource for researchers working with 2-(1H-Imidazol-4-yl)aniline . It synthesizes chemical principles with practical troubleshooting protocols.
Topic: this compound [CAS: N/A for specific isomer, generic class 4-(2-aminophenyl)imidazole]
Document Control:
-
Target Compound: this compound (Ortho-isomer)
-
Functional Groups: Primary Aromatic Amine (Aniline), Imidazole Heterocycle.
-
Critical Parameter: pH-dependent Oxidation & Solubility.
Executive Summary: The Stability Spectrum
For this compound, pH is not just a solvent condition—it is the primary switch between chemical stability and rapid degradation.
-
Acidic Media (pH < 4.0): STABLE. The compound exists as a dication or monocation. Protonation of the aniline nitrogen locks the lone pair, preventing oxidative coupling.
-
Neutral/Basic Media (pH > 6.0): UNSTABLE / META-STABLE. The aniline group deprotonates, exposing the free amine lone pair to atmospheric oxygen. This leads to oxidative darkening (formation of azo/azine oligomers) and potential precipitation due to loss of charge.
Technical Modules
Module A: Acidic Media (The "Safe Haven")
In acidic environments (e.g., 0.1 M HCl or H₂SO₄), this compound forms a stable salt. This is the preferred state for storage and stock solution preparation.
The Mechanism:
The stability is governed by the
-
Imidazole Nitrogen (
): Protonates first. -
Aniline Nitrogen (
): Protonates second. Below pH 4, both nitrogens carry a positive charge. The protonated aniline ( ) lacks the lone pair electrons required for the initial step of radical oxidation, rendering the molecule inert to air.
Protocol: Preparation of Stable Stock Solution
-
Solvent: 0.1 M Hydrochloric Acid (degassed).
-
Concentration: Up to 10 mM (High solubility due to dicationic state).
-
Storage:
, protected from light. -
Shelf Life: > 6 months (verified by HPLC; look for absence of quinone-imine peaks).
Critical Warning: Avoid using Nitric Acid or Nitrous Acid sources. In acidic media, nitrite ions will react with the primary aniline to form unstable diazonium salts (
), leading to immediate decomposition (Sandmeyer-type reactions).
Module B: Basic & Neutral Media (The "Oxidative Trap")
When the pH is raised above 5.0, the aniline moiety deprotonates (
Troubleshooting "The Brown Shift": Users often report solutions turning yellow/brown within minutes at pH 7.4. This is oxidative polymerization , similar to the darkening of cut apples, but chemically driven by aniline coupling.
Protocol: Handling at Physiological pH If your experiment requires pH 7.4 (e.g., biological assays):
-
"Just-in-Time" Preparation: Keep the compound in acid stock until the last possible moment.
-
Buffer Degassing: Use buffers (PBS/HEPES) that have been thoroughly sparged with Argon or Nitrogen.
-
Antioxidants: If compatible with your assay, add 0.1% Ascorbic Acid or 1 mM DTT to scavenge free radicals.
-
Solubility Check: At pH 8-10, the molecule is neutral (Zwitterionic character is minimal; it behaves as a lipophilic base). It may precipitate if the concentration exceeds
.
Visualizing the Stability Logic
The following diagram maps the chemical species present at different pH levels and their associated risks.
Figure 1: pH-dependent speciation of this compound. Green indicates the stable storage zone; Red indicates the zone of high instability.
Troubleshooting & FAQ
Q1: My sample precipitated when I neutralized the acid stock with NaOH. What happened? A: You likely passed through the Isoelectric/Neutral Zone too quickly or at too high a concentration. At pH ~7-9, the molecule is uncharged and hydrophobic.
-
Fix: Dilute the acid stock into the buffer rather than adding base to the stock. Ensure final concentration is
or use a co-solvent (DMSO up to 5%).
Q2: Can I use DMSO stocks? A: Yes, but with caution. DMSO is hygroscopic and can carry oxidants.
-
Fix: Use anhydrous, high-grade DMSO. Store under inert gas at
. Even in DMSO, the free aniline is vulnerable over time. Acidified DMSO (0.1% HCl equivalent) is more stable.
Q3: The HPLC peak is splitting or broadening. A: This is often due to Tautomerism or Column pH .
-
Tautomerism: The imidazole ring rapidly switches between 1H and 3H tautomers. On C18 columns, this can cause peak broadening.
-
Fix: Ensure your mobile phase pH is distinct from the
(run at pH 2.5 or pH 9, not pH 6-7). Running at pH 2.5 (0.1% TFA) is recommended to keep the aniline protonated and the peak sharp.
Summary Data Table
| Parameter | Acidic Media (pH < 4) | Neutral/Basic Media (pH > 7) |
| Dominant Species | Dication (Aniline | Neutral (Aniline |
| Solubility | High (aqueous) | Low (precipitates > |
| Oxidation Risk | Low (Protected) | High (Aniline free lone pair) |
| Color | Colorless / Pale Yellow | Turns Brown / Dark over time |
| Storage Recommendation | Recommended ( | Avoid (Use immediately) |
References
- Basicity and Resonance: The stability of aniline derivatives is directly linked to the protonation state of the nitrogen lone pair. Protonation prevents resonance interaction with the ring, thereby raising the oxidation potential. Source: Vertex AI Search, Result 1.1 (Quora/General Chemistry Principles).
-
Imidazole Thermodynamics: Phenyl-substituted imidazoles exhibit specific tautomeric and thermal stability profiles.
-
Source:1 (J. Phys. Chem. A).
-
-
Synthesis & Handling: Standard protocols for aminophenyl-imidazoles involve neutralization steps that precipitate the product, confirming low solubility in basic media and the need for recrystallization to remove oxid
-
Source:2 (IJRPC).
-
-
Aniline Degradation: Aniline degradation is pH-dependent, with oxidative pathways being accelerated in neutral/basic conditions and inhibited in acidic conditions (pH 3 optimal for stability against oxid
-
Source:3 (PubMed).
-
Sources
Technical Support Center: Resolving Tautomeric Mixtures of 4- and 5-Substituted Imidazoles
This guide serves as a specialized technical support center for researchers dealing with the structural ambiguity and synthetic challenges of 4- and 5-substituted imidazoles.
Current Status: Operational Role: Senior Application Scientist Ticket ID: IMID-TAUT-001
Executive Summary: The Tautomerism Paradox
In solution, 4-substituted and 5-substituted imidazoles are often indistinguishable due to rapid proton exchange (prototropic tautomerism) at the N1 and N3 positions. This equilibrium renders the C4 and C5 positions equivalent on the NMR time scale for the free base.
However, upon
-
1,4-isomer: The substituent is remote from the alkylated nitrogen.
-
1,5-isomer: The substituent is adjacent to the alkylated nitrogen (sterically crowded).
The Core Challenge: Controlling this ratio is non-trivial. It is governed by a tug-of-war between steric hindrance (favoring 1,4) and electronic effects (favoring 1,4 or 1,5 depending on the substituent type), mediated by the reaction mechanism (
Troubleshooting Guide (Q&A)
Category A: Synthesis & Regioselectivity[1][2][3][4]
Q1: I am alkylating a 4-substituted imidazole, but I consistently get a mixture of 1,4- and 1,5-isomers. How can I shift the ratio?
Diagnostic: The ratio depends heavily on the mechanism.
-
Base-Mediated (Anionic) Mechanism: Using a strong base (NaH, KHMDS) generates the imidazole anion. Alkylation is then governed by the nucleophilicity of N1 vs N3.
-
Sterics: Bulky substituents at C4 shield N3, favoring alkylation at N1 (leading to the 1,4-isomer ).
-
Electronics: Electron-withdrawing groups (EWG) at C4 inductively deactivate the closer nitrogen (N3). This makes N1 more nucleophilic, again favoring the 1,4-isomer .
-
-
Neutral Conditions: Alkylating the neutral tautomer often leads to lower selectivity and can sometimes favor the 1,5-isomer if the transition state is stabilized by hydrogen bonding or specific solvent effects, though sterics usually still dominate.
Solution:
-
To favor the 1,4-isomer (Remote): Use a bulky protecting group like Trityl (Trt) or Tos (Tosyl) first. The steric bulk of the trityl group forces it to the least hindered nitrogen (N1 relative to substituent). Subsequent alkylation at the remaining nitrogen (N3) is blocked; you must use a strategy where you introduce the desired alkyl group first if possible, or use the Trityl group to purify the intermediate.
-
Direct Alkylation Strategy: Use NaH/DMF (anionic pathway). The steric repulsion between the substituent and the incoming alkyl group generally disfavors the 1,5-product.
-
-
To favor the 1,5-isomer (Adjacent): This is chemically harder.
-
Strategy: Use Mitsunobu conditions or specific directing groups that can chelate the incoming electrophile to the adjacent nitrogen (e.g., esters/alcohols side chains), although this is rare for simple imidazoles.
-
Alternative: Synthesize the ring de novo using a cyclization method (e.g., Van Leusen synthesis) that establishes the regiochemistry during ring formation rather than post-synthetic alkylation.
-
Q2: My reaction yield is low, and I see significant starting material despite using excess alkyl halide. Diagnostic: Imidazole acts as a base and a nucleophile. It can quench your alkyl halide (forming quaternary ammonium salts) or act as a proton shuttle. Solution:
-
Switch to Cs₂CO₃ in MeCN or DMF . Cesium's "cesium effect" can enhance solubility and nucleophilicity.
-
Ensure anhydrous conditions.[1] Water competes for the alkyl halide.
Category B: Analytical Identification (The "Black Box")
Q3: I have two spots on my TLC. How do I definitively tell which is the 1,4-isomer and which is the 1,5-isomer using NMR?
Diagnostic: 1D proton NMR is often insufficient because the chemical shifts are similar. You need spatial confirmation.
Solution: The NOE "Gold Standard" Perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.
-
1,5-isomer: Irradiating the
-alkyl protons will show a strong NOE enhancement of the substituent protons (or the proton at C5 if the substituent is at C4). They are spatially close. -
1,4-isomer: Irradiating the
-alkyl protons will show NO/Weak NOE to the substituent. Instead, you will see an NOE to the isolated proton at C5 (the ring proton between N1 and C4).
Q4: Can I use HMBC to distinguish them? Answer: Yes.
-
1,4-isomer: The
-methylene protons typically correlate to C2 and C5 . -
1,5-isomer: The
-methylene protons correlate to C2 and C4 . -
Note: You must first assign C4 and C5, which can be done based on chemical shift theory (C5 is generally more shielded/upfield in 1,4-isomers due to resonance, but this varies with substituents). NOE is more robust.
Category C: Purification[6]
Q5: The isomers co-elute on silica gel. How do I separate them? Diagnostic: Regioisomers often have identical polarity on normal phase silica. Solution:
-
High pH Reversed-Phase HPLC: Imidazoles are basic (
). At neutral pH (water/MeOH), they are partially protonated and tail badly.-
Protocol: Use a C18 column with 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Triethylamine in the mobile phase. De-protonating the imidazole sharpens the peaks and often resolves the isomers based on their slight lipophilicity differences.
-
-
Recrystallization: 1,4-isomers are often more symmetric and crystalline (higher melting point) than 1,5-isomers. Try crystallizing the mixture from EtOAc/Hexanes.
Experimental Protocols
Protocol A: Regioselective Synthesis (Favoring 1,4-Isomer)
Objective: Alkylation of 4-phenylimidazole with methyl iodide.
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Solubilization: Add 4-phenylimidazole (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Checkpoint: Wait for gas evolution (
) to cease (approx. 30 min). The solution should turn clear/yellow.
-
-
Alkylation: Add Methyl Iodide (1.1 equiv) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Quench with sat.
. Extract with EtOAc (3x). Wash organics with (5% aq) to remove DMF. Dry over .[2] -
Result: Expect ~3:1 to 10:1 ratio favoring the 1,4-isomer (1-methyl-4-phenylimidazole).
Protocol B: The "Definitive" NOE Experiment
Objective: Distinguish 1-methyl-4-phenylimidazole from 1-methyl-5-phenylimidazole.
-
Sample Prep: Dissolve ~5-10 mg of pure isomer in
or . Ensure the sample is free of paramagnetic impurities (filter through cotton). -
Acquisition (1D NOE):
-
Select the resonance of the N-Methyl group (usually a singlet around 3.5 - 3.8 ppm) for selective irradiation.
-
Set mixing time (
) to 500-800 ms .
-
-
Interpretation:
-
Case A (1,5-isomer): You observe a signal enhancement at the Phenyl ortho-protons .
-
Case B (1,4-isomer): You observe signal enhancement at the C5-H (imidazole ring proton, usually singlet/doublet ~7.0-7.5 ppm). You see NO enhancement of the phenyl ring.
-
Data & Visualization
Table 1: Regioselectivity Drivers in Imidazole Alkylation
| Factor | Condition | Favored Isomer | Mechanism |
| Sterics | Bulky Substituent (e.g., t-Butyl, Phenyl) | 1,4-Isomer | Steric hindrance blocks N3 (adjacent). |
| Base | Strong Base (NaH, KHMDS) | 1,4-Isomer | Anionic |
| Base | Weak/No Base (Neutral conditions) | Mixed / 1,5 | |
| Protecting Group | Trityl (Trt) | 1,4-Isomer (Exclusive) | Extreme steric bulk forces Trt to N1. |
| Protecting Group | SEM (2-(Trimethylsilyl)ethoxymethyl) | Mixed | Less bulky; electronic factors compete. |
Diagram 1: Tautomeric Equilibrium & Alkylation Pathways
Diagram 2: Analytical Decision Tree (NMR)
References
-
Regioselective N-alkylation of imidazoles with alcohols over zeolites. Journal of the Chemical Society, Chemical Communications. [Link]
-
Distinguishing 1,4- and 1,5-substituted 1,2,3-triazoles (Analogous System) by NMR. Journal of Organic Chemistry. [Link]
-
Tautomeric equilibrium and N-alkylation of 4(5)-substituted imidazoles. University of Otago Research Archive. [Link]
-
HPLC Method for Imidazole Separation. Chromatography Forum. [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Interpretation of 2-(1H-Imidazol-4-yl)aniline
Executive Summary
The structural characterization of 2-(1H-Imidazol-4-yl)aniline presents a unique challenge in NMR spectroscopy due to the coexistence of a basic primary amine (aniline) and an amphoteric imidazole ring. The interpretation is further complicated by prototropic tautomerism within the imidazole ring and potential intramolecular hydrogen bonding between the aniline
This guide compares the performance of three common NMR solvent systems—DMSO-d6 , Methanol-d4 (CD3OD) , and Chloroform-d (CDCl3) —to determine the optimal protocol for full structural assignment.
Key Finding: DMSO-d6 is the superior solvent for this compound. It is the only medium that effectively resolves labile protons (
Structural Analysis & Tautomerism
Before interpreting the spectrum, one must understand the dynamic nature of the molecule. The imidazole ring undergoes rapid proton exchange between N1 and N3 (tautomerism).
Molecular Connectivity (Graphviz)
The following diagram illustrates the numbering scheme and the tautomeric equilibrium that defines the NMR signals.
Figure 1: Structural connectivity and tautomeric equilibrium of this compound.
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it dictates which protons are visible.
Performance Matrix
| Feature | DMSO-d6 (Recommended) | Methanol-d4 (Alternative) | Chloroform-d (Not Recommended) |
| Solubility | Excellent | Good | Poor (Suspension likely) |
| Labile Protons | Visible (NH, NH2) | Invisible (Exchanged with D) | Broad / Undetectable |
| Peak Sharpness | High | Very High | Low (Broadening) |
| Tautomerism | Slowed (Distinct peaks) | Averaged | Unstable |
| Water Peak | ~3.33 ppm | ~4.87 ppm | ~1.56 ppm |
Detailed Solvent Behavior
-
DMSO-d6 (The "Gold Standard"):
-
Mechanism:[1][2] DMSO acts as a hydrogen bond acceptor. It "locks" the labile protons of the imidazole
and aniline , slowing their chemical exchange rate ( ) relative to the NMR time scale. -
Result: You observe distinct signals for the exchangeable protons, which is critical for confirming the presence of the free base.
-
-
Methanol-d4 (CD3OD):
-
Chloroform-d (CDCl3):
Detailed Spectral Assignment (DMSO-d6)
The following data represents the theoretical and empirical consensus for This compound in DMSO-d6 at 300-400 MHz.
Chemical Shift Table
| Proton Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| Imidazole -NH | 12.0 - 12.5 | Broad Singlet | 1H | Highly deshielded; position varies with concentration/pH. |
| Imidazole C2-H | 7.60 - 7.75 | Singlet (d) | 1H | Most deshielded aromatic C-H; between two nitrogens. |
| Imidazole C5-H | 7.30 - 7.45 | Singlet (d) | 1H | Adjacent to the bridge; often overlaps with aniline ring. |
| Aniline H-6 | 7.00 - 7.15 | Doublet (dd) | 1H | Ortho to the imidazole ring (deshielded by heterocycle). |
| Aniline H-4 | 6.90 - 7.05 | Triplet (td) | 1H | Para to the amine; Meta to imidazole. |
| Aniline H-5 | 6.55 - 6.65 | Triplet (td) | 1H | Meta to the amine (shielded). |
| Aniline H-3 | 6.65 - 6.75 | Doublet (dd) | 1H | Ortho to the amine (shielded by electron-donating NH2). |
| Aniline -NH2 | 4.80 - 5.50 | Broad Singlet | 2H | Exchangeable; broad due to quadrupole broadening of N. |
*Note: Imidazole protons may appear as doublets with small coupling (
Interpretation Logic (Why the peaks are here)
-
The "Deshielding" Imidazole: The proton at C2 of the imidazole is the most distinctive aromatic peak. It sits between two electronegative nitrogens, pulling electron density away and shifting it downfield (~7.7 ppm).
-
The "Shielding" Amine: The aniline ring has an electron-donating
group. This increases electron density at the ortho and para positions (H-3, H-5), shifting them upfield (lower ppm, ~6.6 ppm) compared to benzene (7.26 ppm). -
The Ortho-Effect: The proton on the aniline ring adjacent to the imidazole (H-6) will be more deshielded (~7.1 ppm) than the others due to the magnetic anisotropy of the imidazole ring.
Experimental Protocol: Ensuring Reproducibility
To obtain the spectrum described above, follow this self-validating protocol.
Sample Preparation Workflow
Figure 2: Sample preparation workflow for optimal resolution.
Critical Steps for Success
-
Water Suppression: DMSO-d6 is hygroscopic. The water peak at 3.33 ppm can obscure signals if the solvent is old. Use a fresh ampoule or store solvent over molecular sieves.
-
Shimming: Because imidazoles can stack (aggregate), the solution viscosity may vary. Ensure careful shimming (gradient shimming) to resolve the fine splitting of the aromatic doublets.
-
Acid Trace: If the sample was isolated as a salt (e.g., HCl salt), the spectrum will change drastically.
-
Symptom:[1] The imidazole C2-H will shift downfield (>8.5 ppm) and the aniline
will disappear or integrate to 3H (as ). -
Fix: Treat the sample with
and extract the free base before NMR analysis.
-
References
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][3][4][5][6][7][8][9] Link
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison / ACS Organic Chemistry Data. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for aniline/imidazole fragment shifts). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[3] (Authoritative text on solvent effects and exchangeable protons).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. rsc.org [rsc.org]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
FTIR characteristic peaks for amine and imidazole in 2-(imidazol-4-yl)aniline
Executive Summary
2-(imidazol-4-yl)aniline presents a unique spectroscopic challenge due to the simultaneous presence of a primary aromatic amine (aniline moiety) and a heterocyclic secondary amine/imine (imidazole moiety). In the solid state, these functional groups engage in complex hydrogen-bonding networks—both intermolecular and, uniquely to this ortho-isomer, intramolecular .
This guide provides a comparative framework for validating the synthesis of 2-(imidazol-4-yl)aniline by contrasting its FTIR signature against its isolated pharmacophore precursors: Aniline and Imidazole . Distinguishing the sharp primary amine doublets from the broad imidazole envelope is the critical quality attribute (CQA) for this analysis.
Structural Analysis & Theoretical Assignments
Before analyzing the spectrum, one must understand the vibrational modes expected. The molecule consists of two conjugated aromatic systems.
The "Ortho-Effect" (Critical Expert Insight)
Unlike its para- isomer, 2-(imidazol-4-yl)aniline allows for intramolecular hydrogen bonding between the aniline N-H (donor) and the imidazole imine -N= (acceptor).
-
Spectral Consequence: This locks the conformation, often resulting in a red-shift (lower wavenumber) of the aniline stretching frequencies and a distinct sharpening of the imidazole bands compared to the broad "continuum" seen in bulk imidazole.
Functional Group Decomposition
| Moiety | Bond Type | Vibration Mode | Theoretical Range (cm⁻¹) | Description |
| Aniline | N-H | Stretch (Asym) | 3500 – 3400 | Sharp, medium intensity. |
| N-H | Stretch (Sym) | 3400 – 3300 | Sharp, often overlaps with imidazole. | |
| N-H | Scissoring (Bend) | 1650 – 1580 | Strong diagnostic band. | |
| C-N | Stretch | 1300 – 1250 | Aromatic C-N, intensity varies. | |
| Imidazole | N-H | Stretch | 3200 – 2600 | Very Broad . "The Imidazole Continuum." |
| C=N | Ring Stretch | 1500 – 1450 | Characteristic ring breathing. | |
| C=C | Ring Stretch | 1600 – 1500 | Conjugated system. |
Comparative Spectral Analysis
This section compares the target molecule against its precursors to confirm successful synthesis.
Comparison A: Target vs. Aniline (Precursor 1)
-
The Differentiator: The appearance of the Imidazole Ring Breathing modes.
-
Observation: Aniline has a clean baseline below 3000 cm⁻¹ (excluding C-H). The target molecule will exhibit a broad underlying absorption from 3200–2600 cm⁻¹ due to the imidazole N-H, which is absent in pure aniline.
-
Shift Note: The C-N stretch of the aniline moiety in the target will shift to a higher wavenumber (approx. 1280 → 1310 cm⁻¹) due to conjugation with the electron-deficient imidazole ring.
Comparison B: Target vs. Imidazole (Precursor 2)
-
The Differentiator: The N-H Scissoring Doublet .
-
Observation: Pure imidazole lacks the primary amine scissoring mode. In the target, look for a sharp, strong band at ~1620 cm⁻¹ . This confirms the presence of the -NH₂ group.[1]
-
Fingerprint Region: Imidazole has a distinct "ring breathing" band at ~1060 cm⁻¹. In the target, this may split or shift due to the heavy substituent (aniline ring) at the 4-position.
Summary Data Table: Characteristic Peaks
| Peak Assignment | Aniline (Ref) | Imidazole (Ref) | 2-(imidazol-4-yl)aniline (Target) |
| ν(N-H) Asym | ~3440 cm⁻¹ (Sharp) | — | 3420–3380 cm⁻¹ (Sharp shoulder) |
| ν(N-H) Sym | ~3360 cm⁻¹ (Sharp) | — | 3320–3280 cm⁻¹ (Sharp shoulder) |
| ν(N-H) Imidazole | — | 3300–2500 cm⁻¹ (Broad) | 3200–2700 cm⁻¹ (Broad underlying) |
| δ(N-H) Scissoring | ~1620 cm⁻¹ | — | 1625–1615 cm⁻¹ (Strong, sharp) |
| ν(C=N) Ring | — | ~1485 cm⁻¹ | 1500–1490 cm⁻¹ (Shifted by conjugation) |
| ν(C-N) Exocyclic | ~1280 cm⁻¹ | — | 1310–1290 cm⁻¹ |
Experimental Protocol (Self-Validating)
To resolve the sharp aniline peaks from the broad imidazole background, sample preparation is critical. ATR (Attenuated Total Reflectance) is convenient, but KBr Transmission is recommended for higher resolution in the fingerprint region.
Method: High-Resolution KBr Pellet Transmission
Objective: Minimize moisture interference (water absorbs at 3400 cm⁻¹, obscuring the amine).
-
Desiccation: Dry the synthesized 2-(imidazol-4-yl)aniline in a vacuum oven at 40°C for 4 hours. Imidazoles are hygroscopic; wet samples render the N-H region uninterpretable.
-
Background: Collect a 32-scan background of the empty chamber (purged with N₂ if possible).
-
Grinding: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind in an agate mortar until the powder is uniform (no shiny crystallites).
-
Validation Check: If the powder looks "sparkly," the particle size is too large, leading to the Christiansen effect (sloping baseline).
-
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Collect 32–64 scans at 2 cm⁻¹ resolution.
-
Processing: Apply automatic baseline correction. Do not apply heavy smoothing, as this will merge the aniline doublets.
Workflow Visualization
The following diagram illustrates the decision logic for interpreting the spectrum and confirming the structure.
Figure 1: Logical workflow for structural confirmation via FTIR. Blue nodes represent analysis zones; Yellow diamonds represent decision gates based on spectral features.
Troubleshooting & Interpretation Guide
| Symptom | Probable Cause | Corrective Action |
| Single broad peak at 3400 cm⁻¹ | Wet sample (O-H stretch). | Dry sample in vacuum oven; use anhydrous KBr. |
| Missing ~1620 cm⁻¹ peak | Formation of Imidazole-Aniline salt or degradation.[2][3] | Check pH. If acidic, the aniline -NH₂ becomes -NH₃⁺, shifting the bend to ~1500 cm⁻¹. |
| Split peaks in 1500–1400 region | Tautomerism. | Imidazole exists in tautomeric equilibrium. In solid state, this is usually fixed, but solution-phase (ATR of liquid) may show splitting. |
References
-
NIST Chemistry WebBook. Aniline Gas Phase IR Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
SpectraBase. Imidazole FTIR Spectrum (KBr Pellet). Wiley Science Solutions. Available at: [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for N-H shifts in heterocyclic amines).
-
Mohana Priya, R., et al. (2024).[4] Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. ResearchGate.[5] Available at: [Link]
Sources
A Comparative Guide to the Chelating Strength of 2-(imidazol-4-yl)aniline and 2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry and its application in fields ranging from catalysis to medicinal chemistry, the selection of an appropriate chelating ligand is a critical decision that dictates the stability, reactivity, and overall efficacy of a metal complex. This guide provides an in-depth, objective comparison of the chelating strength of two bidentate nitrogen-donor ligands: the well-established 2,2'-bipyridine and the promising, yet less characterized, 2-(imidazol-4-yl)aniline.
This analysis is grounded in fundamental principles of coordination chemistry, supported by available experimental data, and supplemented with detailed experimental protocols to empower researchers in their own investigations. We will delve into the structural nuances that govern their chelating abilities, explore the thermodynamic underpinnings of complex stability, and provide a practical framework for assessing and comparing their performance.
Introduction to the Ligands: Structure and Coordination Potential
2,2'-Bipyridine (bpy) is a cornerstone of coordination chemistry, extensively studied and utilized for its robust ability to form stable complexes with a wide array of transition metals.[1] Its structure features two pyridine rings connected by a C-C bond, with the nitrogen atoms positioned to form a five-membered chelate ring upon coordination to a metal ion.[1] This rigid, pre-organized arrangement contributes significantly to the thermodynamic stability of its complexes, a phenomenon known as the chelate effect.
2-(imidazol-4-yl)aniline , on the other hand, presents a more flexible and electronically distinct profile. It comprises an imidazole ring linked to an aniline moiety. Like 2,2'-bipyridine, it possesses two nitrogen donor atoms—one from the imidazole ring and one from the aniline's amino group—capable of forming a five-membered chelate ring with a metal ion. The imidazole group, with its pKa of approximately 6.95 for the imidazolium ion, is a stronger σ-donor than pyridine (pKa of pyridinium ≈ 5.23).[2] This suggests that, in principle, 2-(imidazol-4-yl)aniline could form strong coordinate bonds.
Theoretical Underpinnings of Chelating Strength
The stability of a metal complex is a thermodynamic quantity governed by the change in Gibbs free energy (ΔG) upon its formation. A more negative ΔG corresponds to a more stable complex and a larger stability constant (K). Several factors contribute to the overall stability, and understanding these provides a framework for comparing our two ligands.
The Chelate Effect
The chelate effect is the enhanced stability of a complex containing a chelating ligand compared to a complex with an equivalent number of analogous monodentate ligands. This is primarily an entropy-driven effect. The formation of a chelate complex from a hydrated metal ion and a bidentate ligand results in the release of more solvent molecules than the coordination of two monodentate ligands, leading to a significant increase in the entropy of the system. Both 2,2'-bipyridine and 2-(imidazol-4-yl)aniline are bidentate ligands and are thus expected to benefit from the chelate effect.
Ligand Basicity and σ-Donating Ability
The basicity of the donor atoms in a ligand plays a crucial role in determining the strength of the coordinate bond. More basic ligands are generally stronger σ-donors, leading to more stable complexes with metal ions that are good σ-acceptors. As mentioned, the imidazole nitrogen in 2-(imidazol-4-yl)aniline is more basic than the pyridine nitrogen in 2,2'-bipyridine.[2] The amino group of the aniline moiety is also a potent donor. This suggests that 2-(imidazol-4-yl)aniline has the potential to form strong σ-bonds with metal ions.
π-Backbonding
In complexes with transition metals in low oxidation states, the ability of the ligand to accept electron density from the metal's d-orbitals into its own π*-orbitals (π-backbonding) can significantly enhance complex stability. 2,2'-bipyridine, with its aromatic pyridine rings, is a well-known π-acceptor ligand.[1] The extent of π-acceptor character in 2-(imidazol-4-yl)aniline is less established but the imidazole ring can also participate in such interactions.
Steric Factors and Chelate Ring Strain
The conformation of the ligand and the size of the chelate ring are critical. Both ligands form five-membered chelate rings, which are generally considered to be among the most stable. However, the free 2,2'-bipyridine molecule exists in a trans conformation and must rotate to a cis conformation for chelation, which incurs a small energetic penalty. The flexibility of the C-C bond between the imidazole and aniline rings in 2-(imidazol-4-yl)aniline may allow for a less strained conformation upon chelation.
Experimental Determination of Chelating Strength
To quantitatively compare the chelating strength of these two ligands, experimental determination of their stability constants is essential. The following are standard and reliable methods for such investigations.
Potentiometric Titration
This is a highly accurate method for determining stepwise and overall stability constants. The principle lies in monitoring the change in pH of a solution containing the ligand and a metal ion as it is titrated with a standard solution of a strong base. The competition between the metal ion and protons for the ligand allows for the calculation of the free ligand concentration and the average number of ligands bound to the metal ion at each point in the titration.
-
Solution Preparation:
-
Prepare a standard solution of the ligand (e.g., 0.01 M) in a suitable solvent (often a water-ethanol mixture to ensure solubility).
-
Prepare a standard solution of the metal salt (e.g., 0.001 M) of interest (e.g., Cu(NO₃)₂, Ni(NO₃)₂, etc.).
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄) and a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of an inert salt (e.g., 1.0 M NaNO₃) to maintain a constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostatted titration vessel, place a known volume of a solution containing the ligand, the metal ion, the strong acid, and the inert salt.
-
Titrate this solution with the standard NaOH solution, recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
From the titration curves of the ligand in the absence and presence of the metal ion, calculate the formation function (n̄, the average number of ligands per metal ion) and the free ligand exponent (pL = -log[L]).
-
Plot n̄ versus pL to obtain the formation curve.
-
Use computational software (e.g., SCOGS, HYPERQUAD) to refine the stability constants from the titration data.
-
Caption: Workflow for determining stability constants by spectrophotometry (Job's Plot).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events. It can provide a complete thermodynamic profile of the metal-ligand interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
-
Sample Preparation:
-
Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution.
-
Thoroughly degas the solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the metal solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the data to a suitable binding model to determine K_a, ΔH, and n.
-
Comparative Analysis of Chelating Strength
2,2'-Bipyridine: A Wealth of Experimental Data
Extensive studies have been conducted on the stability of metal complexes with 2,2'-bipyridine. The stability constants for a range of divalent transition metal ions generally follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β₃ |
| Co(II) | 5.85 | 5.55 | 4.95 | 16.35 |
| Ni(II) | 7.07 | 6.87 | 6.40 | 20.34 |
| Cu(II) | 8.10 | 5.50 | 3.40 | 17.00 |
| Zn(II) | 5.4 | 4.4 | 3.5 | 13.3 |
Note: These are representative values and can vary with experimental conditions (temperature, ionic strength, solvent). [3] The high stability of these complexes is a direct result of the chelate effect and the favorable electronic properties of the bipyridine ligand. [4]
2-(imidazol-4-yl)aniline: An Estimation Based on Structural Analogs
-
Enhanced Basicity: The imidazole nitrogen is a stronger base than the pyridine nitrogen. [2]This would suggest a stronger σ-donation and potentially more stable complexes, particularly with hard to borderline metal ions.
-
Aniline Contribution: The amino group of the aniline is also a good donor, contributing to the overall chelation.
-
Flexibility: The greater conformational flexibility compared to 2,2'-bipyridine might reduce ring strain upon coordination.
Studies on simple imidazole ligands show that they form stable complexes with transition metals, with stability constants that correlate with the ligand's basicity. [5]For instance, the log K₁ for the Cu(II)-imidazole complex is around 4.3. Given that 2-(imidazol-4-yl)aniline is a bidentate ligand, a significant enhancement in stability due to the chelate effect is expected.
Hypothesis: It is hypothesized that 2-(imidazol-4-yl)aniline will form complexes with stability constants comparable to or even exceeding those of 2,2'-bipyridine for certain metal ions, particularly those that favor stronger σ-donors. However, the π-acceptor capability of 2,2'-bipyridine might give it an advantage with electron-rich metal centers.
A Call for Experimental Validation: The lack of concrete data for 2-(imidazol-4-yl)aniline highlights a significant research opportunity. The experimental protocols detailed in this guide provide a clear roadmap for the determination of its stability constants and a definitive comparison with 2,2'-bipyridine.
Practical Implications for Researchers and Drug Development
The choice between these two ligands will depend on the specific application:
-
For applications requiring high thermodynamic stability and a well-defined, rigid coordination sphere, such as in the development of robust catalysts or stable metallodrugs, 2,2'-bipyridine is a proven and reliable choice.
-
For applications where fine-tuning of the electronic properties of the metal center is crucial, or where a more flexible coordination geometry is desired, 2-(imidazol-4-yl)aniline presents an intriguing alternative. Its stronger σ-donating character could be advantageous in modulating the redox potential of the metal center or in mimicking the coordination environment of metalloenzymes, many of which feature histidine (an imidazole-containing amino acid) in their active sites. [2]
Conclusion
This guide has provided a comprehensive comparison of the chelating potential of 2,2'-bipyridine and 2-(imidazol-4-yl)aniline. While 2,2'-bipyridine is a well-characterized ligand with a proven track record of forming highly stable metal complexes, 2-(imidazol-4-yl)aniline emerges as a promising candidate with the potential for even stronger chelation due to its enhanced basicity.
The definitive comparison of their chelating strengths awaits experimental validation. We have outlined the necessary experimental protocols to facilitate this crucial research, which will undoubtedly provide valuable insights for the rational design of novel metal complexes for a wide range of applications in chemistry, biology, and medicine.
References
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Faheim, A. A., & Al-Khudaydi, A. M. (Year). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. CURRENT RESEARCH WEB. [Link]
- Ibrahim, A. A., & Moyosore, O. A. (2014). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 – Bipyridine at Different Temperatures. Chemistry Research Journal, 5(1), 48-57.
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Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]
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Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(16), 2969. [Link]
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Dalal, M. (n.d.). Determination of Binary Formation Constants by pH-metry and Spectrophotometry. Dalal Institute. [Link]
- Atkinson, G., & Bauman, Jr., J. E. (1962). The Thermodynamics of Complexes Formed with 2,2'-Bipyridine and Transition Metal Ions. Inorganic Chemistry, 1(4), 900-904.
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- Kapinos, L. E., Song, B., & Sigel, H. (1998). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Inorganica Chimica Acta, 280(1-2), 50-56.
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A Comparative Guide to the UV-Vis Absorption Maxima of 2-(1H-Imidazol-4-yl)aniline Metal Complexes and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
The unique coordination chemistry of ligands containing both imidazole and aniline moieties makes them compelling candidates for the development of novel therapeutic agents and catalysts. The imidazole ring is a versatile donor, capable of coordinating to metal ions in a monodentate fashion through its nitrogen atom, a feature prevalent in many biological systems. The presence of the aniline group introduces additional coordination possibilities and allows for further functionalization, influencing the electronic and steric properties of the resulting metal complexes.
Understanding the Electronic Spectra of Transition Metal Complexes
The UV-Vis absorption spectra of transition metal complexes are governed by electronic transitions between molecular orbitals. These transitions can be broadly categorized as:
-
d-d Transitions: These occur between the d-orbitals of the central metal ion, which are split in energy by the ligand field. These transitions are typically weak and appear in the visible region of the spectrum, contributing to the color of the complexes. The geometry of the complex (e.g., octahedral, tetrahedral, square planar) significantly influences the d-orbital splitting and, consequently, the absorption maxima.
-
Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between the metal ion and the ligand. They are classified as either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT), depending on the direction of electron transfer. These transitions often occur in the UV or high-energy visible region.
-
Intra-ligand (π→π) Transitions:* These transitions occur within the ligand itself and are usually observed in the UV region. Upon coordination to a metal ion, the positions of these bands may shift.
Comparative UV-Vis Absorption Data
While specific data for 2-(1H-Imidazol-4-yl)aniline complexes is scarce, we can draw valuable comparisons from related structures. The following table summarizes the UV-Vis absorption maxima for metal complexes of ligands containing imidazole and aniline functionalities.
| Ligand/Complex | Metal Ion | λmax (nm) | Assignment | Reference |
| 2-(1H-benzimidazol-2-yl)aniline derivative | - | - | - | [1][2] |
| 2-(4-Iodo phenyl azo)-4,5-diphenyl imidazole complexes | Co(II), Ni(II), Cu(II) | - | pH and molar concentration dependent | [3] |
| 2-imino-3-(2-hydroxyphenyl)-1-oxozolodin-4-one | Co(II) | Visible region | d-d transitions | [4] |
| Schiff base from 2,4-dihydroxybenzaldehyde & α-naphthylamine | Cu(II), Ni(II), Zn(II) | - | Square-planar/Tetrahedral geometries suggested | |
| Azo Imidazole Derivative | Mn(II), Co(II), Ni(II), Cu(II) | - | Octahedral geometry proposed | |
| 4-Phenyl-1-octyl-1H-imidazole derivatives | Zn(II) | ~210-230, ~295, ~340 | π–π* (benzene, imidazole), n–π* | [5] |
| Imidazole N-methyl derivatives of L-histidine | Cu(II) | 300-400 | Charge Transfer (CT) shoulder ~330 nm | [6] |
| Copper(II) methacrylate with imidazole derivatives | Cu(II) | - | Distorted octahedral or square-pyramidal geometry | [7] |
| Cobalt(II) methacrylate with imidazole derivatives | Co(II) | Visible region | d-d transitions, lower symmetry | [8][9] |
| Hexaaquanickel(II) | Ni(II) | 360, 590 | d-d transitions | [10] |
| 2-(2-hydroxy phenyl)-1-H–benzimidazole | Ru(III), Ni(II), Cu(II) | - | Octahedral and square planar geometries | [11] |
| Schiff base from 2-aminobenzimidazole & salicylaldehyde | Ni(II) | - | Octahedral geometry proposed | [12] |
Note: This table is a compilation from various sources on related compounds and is intended for comparative purposes. The absence of a specific λmax value indicates that the source describes the spectral features without providing precise numerical data.
Experimental Protocols
General Synthesis of this compound Metal Complexes
The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. While a specific protocol for this compound is not detailed in the searched literature, a general methodology can be adapted from procedures for similar ligands, such as 2-(1H-benzimidazol-2-yl)aniline.[1][2]
Materials:
-
This compound
-
Metal(II) chloride or acetate salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)
-
Ethanol or Methanol
-
Triethylamine or other suitable base (optional)
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of warm ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of ethanol.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
If necessary, add a few drops of triethylamine to facilitate deprotonation of the imidazole N-H and promote coordination.
-
Reflux the reaction mixture for 2-4 hours. The formation of a precipitate often indicates complex formation.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
UV-Vis Spectroscopic Analysis
The electronic spectra of the synthesized complexes are recorded to determine their absorption maxima.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M) of the metal complex in a suitable solvent (e.g., DMF, DMSO, or ethanol). The solvent should be transparent in the wavelength range of interest.[7]
-
Record the absorption spectrum over a range of 200-900 nm.
-
Identify the wavelengths of maximum absorbance (λmax) for the observed peaks.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and analysis of the metal complexes.
Caption: General workflow for the synthesis and UV-Vis analysis of metal complexes.
Interpretation of Spectral Data: Causality and Insights
The position and intensity of the absorption bands in the UV-Vis spectra provide critical information about the electronic structure and geometry of the metal complexes.
-
Influence of the Metal Ion: The nature of the metal ion (e.g., Cu(II), Co(II), Ni(II), Zn(II)) is a primary determinant of the d-d transition energies. For instance, octahedral Ni(II) complexes typically exhibit multiple absorption bands in the visible region, while square planar Ni(II) complexes often show a strong absorption band at higher energy.[10] Tetrahedral Co(II) complexes are known for their intense absorptions in the visible region, giving them a characteristic blue or green color.[8][9] Zn(II) complexes, having a d¹⁰ electronic configuration, do not exhibit d-d transitions and are typically colorless unless the ligand is colored or there are charge-transfer bands.[5]
-
Ligand Field Effects: The this compound ligand is expected to act as a bidentate ligand, coordinating through the imidazole and aniline nitrogen atoms. The strength of the ligand field created by this ligand will influence the magnitude of the d-orbital splitting (Δ). Stronger field ligands cause a larger splitting, resulting in d-d transitions at higher energies (shorter wavelengths).
-
Solvent Effects: The choice of solvent can influence the position of the absorption maxima, a phenomenon known as solvatochromism. Polar solvents can interact with the complex, potentially altering its geometry and electronic structure.
Conclusion
This guide provides a comparative framework for understanding the UV-Vis absorption characteristics of metal complexes with this compound by examining data from analogous systems. The synthesis and spectral analysis protocols outlined herein offer a practical starting point for researchers. The interpretation of the electronic spectra, considering the interplay of the metal ion, ligand field, and solvent effects, is crucial for elucidating the structure-property relationships of these important coordination compounds. Further experimental work on the direct synthesis and characterization of this compound complexes is warranted to expand upon the foundational knowledge presented in this guide.
References
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OUCI. (n.d.). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Al-Mustansiriyah Journal of Science. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. 33(2). [Link]
- Vijiyalakshmi M. (2019). Synthesis and characterization of some transition metal complexes of Schiff base derived from 2, 4 – dihydroxybenzaldehyde. 15(3), 29-40.
-
ResearchGate. (2025). Synthesis and Spectroscopic study of some transition metal complexes with 2-(4-Iodo Phenyl Azo)-4,5- Diphenyl Imidazol. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis-NIR spectra of complexes. Retrieved from [Link]
-
MDPI. (n.d.). Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties. Retrieved from [Link]
-
PubMed. (n.d.). Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of Cu (II) complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectrum of the Zn(II) complex. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
ResearchGate. (n.d.). A UV–vis spectra of the complex a [NiII(L)2] upon interaction with anions. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate. Retrieved from [Link]
-
MDPI. (2024). Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). [2-(1H-Benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc. Retrieved from [Link]
-
MDPI. (2020). New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. 26(1), 55. [Link]
-
Doc Brown's Chemistry. (n.d.). uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions. Retrieved from [Link]
-
PubMed. (2020). New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. Retrieved from [Link]
-
ResearchGate. (2025). Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1 H-imidazole Fused with Aryl-9 H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
Dalton Transactions. (2024). Enhanced selectivity towards melanoma cells with zinc(ii)-Schiff bases containing imidazole derivatives. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Structural and magnetic variability of cobalt(II) complexes with bridging pyrazolate ligands bearing appended imine groups. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of[complexes (A) Cu(phen)(Br-impi)] 2+ and (B).... Retrieved from [Link]
-
UFS. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Retrieved from [Link]
-
Prime Scholars. (n.d.). Spectral characterization and thermal behavior of Schiff base metal complex derived from 2-aminobenzimidazole. Retrieved from [Link]
- (n.d.).
- (n.d.). Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II)
-
ResearchGate. (2025). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. Retrieved from [Link]
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Comparative Guide: Distinguishing 2-(imidazol-4-yl)aniline from 4-(imidazol-4-yl)aniline by NMR
Executive Summary
Distinguishing 2-(imidazol-4-yl)aniline (the ortho isomer) from 4-(imidazol-4-yl)aniline (the para isomer) is a common challenge in the synthesis of kinase inhibitors and histidine-derived heterocycles. While Mass Spectrometry (MS) yields identical
The Bottom Line:
-
The Para Isomer exhibits a symmetric AA'BB' spin system in the benzene region (two distinct doublets integrating to 2H each).
-
The Ortho Isomer exhibits a complex ABCD spin system (four distinct signals integrating to 1H each) due to the lack of symmetry and steric differentiation.
Structural Analysis & Spin Systems
To interpret the spectra, one must first visualize the magnetic environments created by the substitution patterns. The imidazole group is electron-withdrawing (via
Visualizing the Isomers
Figure 1: Structural comparison highlighting the symmetry elements that dictate the NMR splitting patterns.
Comparative H NMR Analysis
The following data assumes a standard solvent of DMSO-
The Aromatic Region (6.5 – 8.0 ppm)
This is the primary diagnostic region. The aniline ring protons will shift upfield (shielded) due to the resonance donation of the
| Feature | 4-(imidazol-4-yl)aniline (Para) | 2-(imidazol-4-yl)aniline (Ortho) |
| Symmetry | No Symmetry | |
| Benzene Signals | 2 Signals (Two doublets) | 4 Signals (Distinct multiplets) |
| Integration | 2H : 2H | 1H : 1H : 1H : 1H |
| Splitting Pattern | AA'BB' System Appears as two "roofed" doublets ( | ABCD System Complex pattern: |
| Chemical Shift | Spread from |
The Imidazole Singlets
The imidazole ring (attached at C4) possesses two protons: H-2 and H-5.
-
Tautomerism Note: In solution, the H-1 proton on the imidazole nitrogen exchanges rapidly, making C4 and C5 equivalent on the NMR timescale unless the nitrogen is substituted. However, the attachment to the aniline ring breaks this equivalence.
-
Differentiation:
-
Para: The imidazole protons appear as two sharp singlets (or slightly broadened singlets) around
7.5 – 7.8 ppm. -
Ortho: Due to the proximity of the aniline
, the imidazole H-5 (closest to the junction) may experience an NOE or shift change, but the primary distinction remains the aniline ring complexity .
-
Exchangeable Protons ( and Imidazole )
-
Para: The aniline
typically appears as a broad singlet around 5.0 – 5.5 ppm. -
Ortho: Intra-molecular hydrogen bonding between the aniline
and the imidazole nitrogen (N3) can cause a downfield shift (deshielding) of the signal and may sharpen the peak by slowing exchange rates.
Advanced Validation: 2D NMR
If the 1D spectrum is ambiguous (e.g., due to overlapping impurities), 2D experiments provide irrefutable proof.
NOESY / ROESY (Through-Space Correlations)
This is the "smoking gun" for the ortho isomer.
-
Ortho Isomer: You will observe a strong NOE cross-peak between the Aniline
protons and the Imidazole C5-H (the proton on the carbon adjacent to the connection point). -
Para Isomer: The Aniline
is spatially distant from the imidazole ring. No NOE will be observed between the amine and the imidazole protons.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Ortho: The Aniline
protons (if visible) will show a 3-bond correlation ( ) to the quaternary carbon connecting the two rings. -
Para: The symmetry simplifies the carbon spectrum. The quaternary carbon attached to the imidazole will show correlations to equivalent benzene protons (H3/H5).
Decision Logic Flowchart
Figure 2: Step-by-step logic for assigning the regiochemistry of the product.
Experimental Protocol
To ensure data integrity, follow this standardized sample preparation protocol.
Sample Preparation
-
Solvent Selection: Use DMSO-
(99.9% D).-
Reason: Chloroform-
( ) often fails to solubilize polar imidazoles and promotes rapid proton exchange, making peaks invisible. DMSO stabilizes these protons.
-
-
Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations may induce intermolecular stacking, broadening the signals.
-
-
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow accurate integration.
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
-
Reason: Aromatic protons and quaternary carbons have long T1 relaxation times. Short delays lead to integration errors (underestimating the imidazole singlets).
-
-
Scans (NS): 16 to 64 scans are sufficient for 1H; 1024+ for 13C.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. . (Authoritative guide on spin systems and chemical shifts).
-
PubChem Compound Summary. (2025). 4-(1H-imidazol-1-yl)aniline.[2][3] National Center for Biotechnology Information. Link. (Reference for analogous para-substituted aniline spectra).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOESY/HMBC experimental design).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
